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  • Product: Extra Cas No, 911819-08-4
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Core Science & Biosynthesis

Foundational

pharmacological properties of Extra Cas No, 911819-08-4 Ophiopogonin C

An In-Depth Technical Guide to the Pharmacological Properties of Ophiopogonin C (CAS No. 911819-08-4) Executive Summary & Chemical Identity Ophiopogonin C (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Properties of Ophiopogonin C (CAS No. 911819-08-4)

Executive Summary & Chemical Identity

Ophiopogonin C (CAS No. 911819-08-4) is a naturally occurring steroidal glycoside extracted from the tubers of Ophiopogon japonicus, a cornerstone plant in traditional medicine[1],[2]. As a Senior Application Scientist, I approach the pharmacological evaluation of this compound by looking past its basic structural classification to understand its precise intracellular behavior. Ophiopogonin C is highly lipophilic, and its primary pharmacological activities are heavily mediated by nuclear and intracellular protein interactions rather than simple surface-receptor binding[2].

Recent advancements in single-cell RNA sequencing and molecular docking have elevated Ophiopogonin C from a traditional remedy to a highly targeted therapeutic candidate, particularly in the fields of fatal sepsis, radiation-induced fibrosis, and oncology[1],[3].

Primary Pharmacological Mechanisms

Sepsis-Induced Acute Lung Injury (ALI) & Pyroptosis Inhibition

Sepsis frequently culminates in Acute Lung Injury (ALI), a condition driven by runaway macrophage pyroptosis. Single-cell RNA sequencing of patients with fatal sepsis has identified the DEAD-Box Helicase 3 X-linked (DDX3X) protein as a critical upregulated node[3].

Ophiopogonin C acts as a targeted inhibitor of this pathway. Molecular docking confirms that Ophiopogonin C binds directly to the DDX3X protein at specific amino acid residues: Asn-155, Arg-488, and Asp-506[3]. By occupying these specific sites, the compound sterically hinders the interaction between DDX3X and the NLRP3 inflammasome. This disruption effectively short-circuits the pyroptotic cascade in macrophages, preserving lung tissue integrity during systemic infection[3].

G LPS LPS + ATP (Priming & Activation) Macrophage Macrophage Activation LPS->Macrophage DDX3X DDX3X Upregulation Macrophage->DDX3X NLRP3 NLRP3 Inflammasome Assembly DDX3X->NLRP3 Protein Interaction Pyroptosis Pyroptosis & Acute Lung Injury NLRP3->Pyroptosis OphiopogoninC Ophiopogonin C (CAS: 911819-08-4) OphiopogoninC->DDX3X Binds N-155, R-488, D-506 OphiopogoninC->NLRP3 Disrupts Assembly

Mechanism of Ophiopogonin C inhibiting DDX3X/NLRP3-mediated macrophage pyroptosis.

Radiation-Induced Pulmonary Fibrosis Mitigation

In thoracic radiotherapy, radiation-induced pulmonary fibrosis is a severe, dose-limiting complication. Radiation exposure triggers a cascade of oxidative stress and pro-fibrotic cytokine release. Ophiopogonin C demonstrates potent anti-fibrotic properties by acting as a multi-target modulator[1]. It significantly downregulates the pro-fibrotic cytokine Transforming Growth Factor-β1 (TGF-β1), balances the Matrix Metalloproteinase-2 (MMP-2) and Tissue Inhibitor of Metalloproteinase-2 (TIMP-2) ratio to prevent aberrant collagen deposition, and restores the activity of the antioxidant enzyme Superoxide Dismutase (SOD)[1],[4].

Cytotoxicity in Oncology

In vitro studies have established the ability of Ophiopogonin C to inhibit the proliferation of specific human tumor cell lines, indicating its potential utility as a cytotoxic agent in oncological drug discovery[1],[5].

Quantitative Data Summaries

To provide a clear benchmark for experimental design, the quantitative pharmacological parameters of Ophiopogonin C are summarized below.

Table 1: In Vitro Cytotoxicity Profile (IC50 Values)

Cell Line Origin / Cancer Type Assay Method IC50 (µM)
MG-63 Osteosarcoma Viability Assay 19.76[5]

| SNU387 | Hepatocellular Carcinoma | Viability Assay | 15.51[5] |

Table 2: Key Pharmacological Targets & Dosing Parameters

Target / Pathway Disease Model Mechanism of Action Effective Dose
DDX3X / NLRP3 Sepsis-Induced ALI Binds DDX3X, prevents NLRP3 interaction, halts pyroptosis 5 - 20 mg/kg/day (In vivo)[3]

| MMP-2 / TIMP-2 | Radiation-Induced Fibrosis | Reduces collagen deposition, modulates oxidative stress (SOD) | Daily gavage (4 weeks)[4] |

Experimental Methodologies & Workflow Validation

Designing robust assays requires isolating the specific mechanistic variables of Ophiopogonin C while controlling for baseline cellular noise. The following protocols are engineered as self-validating systems.

Workflow Start Study Design: Ophiopogonin C InVitro In Vitro: Macrophages (LPS + ATP Stimulation) Start->InVitro InVivo In Vivo: C57BL/6 Mice (CLP Sepsis Model) Start->InVivo Treatment Ophiopogonin C Dosing (Vehicle Control: 0.1% DMSO) InVitro->Treatment InVivo->Treatment Assay1 MTT & Flow Cytometry (Viability & Pyroptosis) Treatment->Assay1 Assay2 Histopathology & Survival (H&E, Ashcroft Score) Treatment->Assay2

Experimental workflow for evaluating Ophiopogonin C in vitro and in vivo.

In Vitro Protocol: Macrophage Pyroptosis & Viability Assay

Causality & Rationale: Why utilize a two-step LPS + ATP stimulation model? LPS provides "Signal 1" via TLR4 to upregulate NLRP3 and pro-IL-1β, while ATP provides "Signal 2" via P2X7 receptors to induce the potassium efflux necessary for actual inflammasome assembly. Furthermore, Ophiopogonin C is a highly lipophilic steroidal saponin requiring DMSO for solubilization[2]. We mandate a maximum of 0.1% DMSO in the final well volume; exceeding this concentration disrupts the lipid bilayer of human cell lines, artificially inflating apparent cytotoxicity and rendering IC50 calculations invalid[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed human PBMCs or immortalized macrophages in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate at 37°C in 5% CO2 for 24 hours to allow attachment[5].

  • Compound Pre-treatment: Prepare a stock solution of Ophiopogonin C in DMSO. Dilute in complete medium to desired concentrations (e.g., 5, 10, 20 µM), ensuring the final DMSO concentration is ≤ 0.1%. Include a 0.1% DMSO vehicle control well[5].

  • Stimulation: Treat the cells with LPS (1 µg/mL) for 4 hours, followed by ATP (5 mM) for 30 minutes to trigger pyroptosis[3].

  • Viability Readout (MTT): Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours. Carefully aspirate the medium and add 100 µL of DMSO to solubilize the formazan crystals. Shake for 10-15 minutes and read absorbance[5].

  • Flow Cytometry Validation: In parallel 6-well plates, harvest treated cells and stain with Annexin V-FITC/PI to definitively quantify the shift from standard apoptosis to pyroptosis[5].

In Vivo Protocol: CLP-Induced Sepsis Model for ALI

Causality & Rationale: Why utilize the Cecal Ligation and Puncture (CLP) model over a simple LPS injection? While LPS injection rapidly induces a cytokine storm, it fails to replicate the complex, progressive polymicrobial infection seen in clinical sepsis. CLP closely mirrors human pathophysiology, providing a rigorous, translatable environment to test Ophiopogonin C's true efficacy against macrophage pyroptosis[3].

Step-by-Step Methodology:

  • Model Induction: Anesthetize C57BL/6 mice. Perform a midline laparotomy, ligate the cecum below the ileocecal valve, and puncture it with a sterile needle to induce polymicrobial peritonitis[3].

  • Dosing Regimen: Administer Ophiopogonin C via daily gavage or intraperitoneal injection at doses of 5 (Low), 10 (Med), or 20 (High) mg/kg/day[3].

  • Tissue Harvesting: Post-euthanasia, extract lung tissue and fix in 10% formalin for histological preservation.

  • Histopathology: Perform H&E staining. Utilize a standardized inflammation scoring system (or Ashcroft score for fibrotic models) to quantitatively evaluate macrophage infiltration, alveolar wall thickening, and structural degradation[4].

References

  • Ophiopogonin C protects against acute lung injury by fatal sepsis through pyroptosis macrophage - PubMed (Phytomedicine). URL:[Link]

  • The Effect of Ophiopogonin C in Ameliorating Radiation-Induced Pulmonary Fibrosis in C57BL/6 Mice: An Update Study - PMC (Biomed Pharmacother). URL:[Link]

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Exploratory

Mechanism of Action of CAS No. 911819-08-4 (Ophiopogonin C) in Human Cell Lines

Executive Summary CAS No. 911819-08-4, chemically identified as Ophiopogonin C (widely referred to in pharmacological literature as DT-13 ), is a bioactive C29 steroidal glycoside isolated from the tubers of Ophiopogon j...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS No. 911819-08-4, chemically identified as Ophiopogonin C (widely referred to in pharmacological literature as DT-13 ), is a bioactive C29 steroidal glycoside isolated from the tubers of Ophiopogon japonicus and Liriope muscari[1][2]. In the landscape of modern drug development, Ophiopogonin C has emerged as a potent, multi-target therapeutic candidate, particularly in oncology. Rather than acting as a simple cytotoxic agent, it functions as a sophisticated modulator of cellular signaling, influencing cytoskeletal dynamics, metabolic reprogramming, and apoptotic pathways across various human cell lines[2][3][4].

This technical guide synthesizes the subcellular pharmacokinetics and molecular mechanisms of Ophiopogonin C, providing researchers with a comprehensive, field-proven framework for experimental design and validation.

Subcellular Pharmacokinetics: Spatiotemporal Dynamics

Understanding the mechanism of action of Ophiopogonin C requires tracking its subcellular localization. In vitro studies utilizing Human Umbilical Vein Endothelial Cells (HUVEC) and HeLa cervical cancer cells reveal a distinct, time-dependent intracellular migration pattern[5][6].

Upon administration at non-cytotoxic concentrations, Ophiopogonin C rapidly permeates the lipid bilayer, appearing in the cytoplasm within 30 minutes[7]. Over a 12-hour incubation period, the compound gradually translocates across the nuclear envelope, where it accumulates and remains stable for at least 24 hours[6]. This prolonged nuclear retention strongly indicates that its core pharmacological efficacy is driven by direct or indirect transcriptional regulation and nuclear protein interactions[8].

Core Molecular Mechanisms of Action

Ophiopogonin C exerts its effects through three primary signaling axes, depending on the cellular microenvironment and cancer phenotype.

Inhibition of Metastasis via NMIIA and Cytoskeletal Remodeling

Tumor metastasis is heavily reliant on the hypoxic microenvironment, which drives cellular motility. In highly metastatic lung cancer cells (e.g., 95D), hypoxia typically downregulates Non-Muscle Myosin IIA (NMIIA), leading to increased cell migration[9]. Ophiopogonin C directly binds to NMIIA and acts as an agonist for its expression. By upregulating NMIIA and forcing its redistribution to the nuclear periphery, Ophiopogonin C drastically reduces the formation of F-actin, effectively paralyzing the cell's migratory machinery[9][10]. This anti-metastatic effect is further compounded by the downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), Vascular Endothelial Growth Factor (VEGF), and the CCR5 chemokine receptor[2][11].

Induction of Apoptosis via PI3K/Akt/mTOR Blockade

In hormone-refractory prostate cancer cell lines (PC3 and DU145), Ophiopogonin C functions as a potent inhibitor of the PI3K/Akt survival pathway[3]. It significantly decreases the phosphorylation of downstream effectors, including PDK1, Akt, mTOR, and p70S6K[3]. The suppression of this survival signal triggers mitochondria-mediated apoptosis. This is characterized by the upregulation of pro-apoptotic proteins (Bax, Cytochrome C, cleaved caspase-3/9) and the simultaneous downregulation of the anti-apoptotic protein Bcl-2[3].

Metabolic Reprogramming: Reversing the Warburg Effect

Cancer cells rely on aerobic glycolysis (the Warburg effect) for rapid ATP generation. In Hepatocellular Carcinoma (HCC) cells, Ophiopogonin C disrupts this metabolic dependency by targeting the c-Myc/Phosphofructokinase-1 liver type (PFKL) signaling axis[4]. By inhibiting PFKL, the rate-limiting enzyme in glycolysis, Ophiopogonin C severely restricts glucose consumption and lactate production, starving the tumor cells of the energy required for proliferation and immune evasion[4].

MOA OPC Ophiopogonin C (CAS 911819-08-4) PI3K PI3K/Akt/mTOR Pathway OPC->PI3K Blocks Hypoxia Hypoxia / HIF-1α OPC->Hypoxia Downregulates NMIIA NMIIA Upregulation & Actin Remodeling OPC->NMIIA Activates/Binds Glycolysis c-Myc / PFKL Axis OPC->Glycolysis Inhibits Apoptosis Mitochondrial Apoptosis (Bax ↑, Bcl-2 ↓) PI3K->Apoptosis Induces Metastasis Inhibition of Migration & Metastasis Hypoxia->Metastasis Prevents NMIIA->Metastasis Inhibits Warburg Suppression of Aerobic Glycolysis Glycolysis->Warburg Reverses

Ophiopogonin C multi-target signaling pathways in human cancer cells.

Quantitative Data & Target Summary

The following table synthesizes the primary cellular targets and phenotypic outcomes of Ophiopogonin C across established human cell lines.

Cell LineTissue OriginPrimary Molecular Target(s)Key Phenotypic Outcome
MDA-MB-435 BreastHIF-1α, VEGF, CCR5Significant inhibition of cellular adhesion, migration, and lung metastasis.
PC3, DU145 ProstatePI3K, Akt, mTOR, p70S6KInduction of mitochondria-mediated apoptosis; chromatin condensation.
95D LungNMIIA, F-actinReversal of hypoxia-induced metastasis via cytoskeletal immobilization.
HCC-LM3 Liverc-Myc, PFKLSuppression of the Warburg effect (reduced lactate/glucose turnover).
HUVEC / HeLa Endothelial / CervicalNuclear Transport MachineryRapid cytoplasmic entry (<30 min) and sustained nuclear accumulation (>24h).

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to validate the mechanisms of Ophiopogonin C. Each step is designed as a self-validating system, explaining the causality behind the biochemical choices.

Protocol 1: Immunofluorescence Tracking of Subcellular Localization

This protocol is utilized to visualize the spatiotemporal translocation of Ophiopogonin C from the cytoplasm to the nucleus[12][13].

  • Cell Seeding & Treatment: Seed HUVEC or HeLa cells on sterile glass coverslips in a 6-well plate. Treat with a non-cytotoxic concentration of Ophiopogonin C (e.g., 2.5 - 5.0 μmol/L) for time points ranging from 30 minutes to 24 hours.

  • Fixation: Wash cells 3x with cold PBS. Fix with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature. Causality: PFA cross-links cellular proteins, freezing the intracellular architecture and preventing the diffusion or washout of the saponin during subsequent steps.

  • Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 minutes. Causality: Triton X-100 dissolves lipids in the plasma and nuclear membranes, creating pores that allow the bulky anti-DT-13 monoclonal antibodies to physically reach intracellular targets.

  • Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour. Causality: BSA saturates non-specific protein-binding sites, eliminating background noise and ensuring the fluorescent signal is a true representation of the target compound.

  • Antibody Incubation: Incubate with primary anti-DT-13 monoclonal antibody (derived from hybridoma cell line 1B12) overnight at 4°C, followed by a FITC-conjugated secondary antibody for 1 hour in the dark.

  • Nuclear Counterstaining: Mount coverslips using a medium containing DAPI. Causality: DAPI specifically binds to AT-rich regions in DNA. This serves as a self-validating control; co-localization of the FITC signal with the DAPI signal definitively proves nuclear accumulation rather than mere adherence to the nuclear envelope.

Workflow S1 Cell Culture (HUVEC/HeLa) S2 OP-C Treatment (Time-course) S1->S2 S3 Fixation (4% PFA) S2->S3 S4 Permeabilization (0.1% Triton X-100) S3->S4 S5 Antibody Incubation (Anti-DT-13 + FITC) S4->S5 S6 Imaging (Nuclear Accumulation) S5->S6

Step-by-step immunofluorescence workflow for tracking Ophiopogonin C.

Protocol 2: Evaluation of Aerobic Glycolysis (Warburg Effect Reversal)

To validate the metabolic reprogramming induced by Ophiopogonin C in HCC cells[4].

  • Metabolic Synchronization: Culture HCC-LM3 cells in standard DMEM. 12 hours prior to treatment, replace with serum-free, low-glucose media to synchronize the metabolic baseline of the cell population.

  • Treatment & Media Collection: Treat cells with 5, 10, and 20 μM Ophiopogonin C. Collect culture media aliquots at 6, 12, and 24 hours.

  • Metabolite Quantification: Utilize colorimetric assay kits to measure glucose depletion and lactate secretion in the media.

  • Protein Normalization: Lyse the remaining cells and quantify total protein using a BCA assay. Causality: Normalizing metabolite concentrations to total protein mass is a critical self-validating step. It proves that the reduction in glycolysis is due to true metabolic reprogramming (PFKL inhibition) and not simply an artifact of having fewer cells due to apoptosis or reduced proliferation.

References

  • BioCrick. "Ophiopogonin C | CAS:911819-08-4 | Steroids | High Purity." BioCrick. Available at:[Link]

  • Zhao, R. P., et al. "DT-13, a saponin of dwarf lilyturf tuber, exhibits anti-cancer activity by down-regulating C-C chemokine receptor type 5 and vascular endothelial growth factor in MDA-MB-435 cells." Chinese Journal of Natural Medicines, 2014. Available at:[Link]

  • Wei, X. H., et al. "DT-13 attenuates human lung cancer metastasis via regulating NMIIA activity under hypoxia condition." Oncology Reports, 2016. Available at:[Link]

  • Qiu, et al. "DT-13 Inhibits Proliferation and Metastasis of Human Prostate Cancer Cells Through Blocking PI3K/Akt Pathway." Frontiers in Pharmacology, 2018. Available at:[Link]

  • Semantic Scholar. "PFKL Inhibition by DT-13: A Novel Approach to Combat Hepatocellular Carcinoma." Semantic Scholar, 2025. Available at:[Link]

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Foundational

biological activity of Extra Cas No, 911819-08-4 in cardiovascular research

Initiating Cardiovascular Research I'm starting with a deep dive into the biological activity of CAS No. 911819-08-4, placing a strong emphasis on its relevance to cardiovascular studies.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Cardiovascular Research

I'm starting with a deep dive into the biological activity of CAS No. 911819-08-4, placing a strong emphasis on its relevance to cardiovascular studies. I'm focusing on the compound's mechanism of action, aiming to identify potential molecular targets and its effects on cardiovascular signaling pathways.

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I've successfully identified the chemical name for CAS No. 911819-08-4 as N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. Further analysis is ongoing, but initial searches haven't yielded any immediately relevant results.

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Exploratory

In-Depth Technical Guide on Ophiopogonin C (CAS No. 911819-08-4): Signaling Pathway Inhibition and Pharmacological Characteristics

Executive Summary Ophiopogonin C (CAS No. 911819-08-4) is a rare, naturally occurring C29 steroidal glycoside isolated from the tubers of Ophiopogon japonicus [3].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ophiopogonin C (CAS No. 911819-08-4) is a rare, naturally occurring C29 steroidal glycoside isolated from the tubers of Ophiopogon japonicus [3]. Historically utilized in traditional medicine, modern pharmacological profiling has identified Ophiopogonin C as a potent, multi-target signaling inhibitor. It exhibits profound regulatory effects on inflammatory, fibrotic, and oncological pathways.

For drug development professionals and application scientists, Ophiopogonin C represents a highly valuable tool compound. Its ability to sterically hinder inflammasome assembly and decouple oxidative stress from fibrotic remodeling makes it a prime candidate for research into acute lung injury (ALI), fatal sepsis, and radiation-induced pulmonary fibrosis (RIPF).

Core Signaling Pathway Inhibition Mechanisms

DDX3X/NLRP3 Inflammasome Uncoupling (Anti-Pyroptosis)

In conditions like fatal sepsis and Acute Lung Injury (ALI), macrophage pyroptosis is primarily driven by the hyperactivation of the NLRP3 inflammasome. The DEAD-box helicase 3 X-linked (DDX3X) protein acts as a critical stress-induced scaffolding protein that physically interacts with NLRP3 to facilitate inflammasome oligomerization [1].

Mechanistic Causality: Ophiopogonin C acts as a direct structural antagonist to this process. Molecular docking and single-cell RNA sequencing models confirm that Ophiopogonin C directly binds to the DDX3X protein at specific amino acid residues: N-155 (Asparagine), R-488 (Arginine), and D-506 (Aspartic acid) [1]. This targeted binding sterically hinders the DDX3X-NLRP3 interaction, preventing the subsequent cleavage of Caspase-1 and the release of pro-inflammatory cytokines (IL-1β/IL-18). By halting Gasdermin D (GSDMD) pore formation, Ophiopogonin C effectively shuts down macrophage pyroptosis at the structural assembly phase.

G LPS LPS / ATP (Stress Signal) DDX3X DDX3X (DEAD-Box Helicase) LPS->DDX3X Activates NLRP3 NLRP3 (Inflammasome) LPS->NLRP3 Primes DDX3X->NLRP3 Scaffold Interaction Caspase1 Caspase-1 (Activation) NLRP3->Caspase1 Oligomerization Pyroptosis Macrophage Pyroptosis Caspase1->Pyroptosis Cleaves GSDMD OPC Ophiopogonin C (CAS 911819-08-4) OPC->DDX3X Binds N-155, R-488, D-506 Blocks Interaction

Fig 1. Ophiopogonin C disrupts DDX3X-NLRP3 interaction, halting macrophage pyroptosis.

TGF-β1 / ROS Axis Modulation (Anti-Fibrotic)

Thoracic radiation induces massive reactive oxygen species (ROS) generation, triggering the release of the pro-fibrotic cytokine Transforming Growth Factor-β1 (TGF-β1). TGF-β1 drives fibroblast-to-myofibroblast differentiation, leading to excessive collagen deposition and architectural remodeling of the lung tissue [2].

Mechanistic Causality: Ophiopogonin C acts as a dual-modulator in this cascade. Upstream, it significantly upregulates Superoxide Dismutase (SOD) activity, neutralizing radiation-induced ROS [2]. Downstream, it directly downregulates TGF-β1 expression, effectively decoupling the initial oxidative stress from the chronic fibrotic remodeling loop.

G Radiation Thoracic Radiation ROS Oxidative Stress (ROS) Radiation->ROS TGFb1 TGF-β1 Release ROS->TGFb1 Fibroblast Fibroblast Proliferation TGFb1->Fibroblast Collagen Collagen Deposition (Fibrosis) Fibroblast->Collagen OPC Ophiopogonin C OPC->TGFb1 Downregulates SOD SOD Activity OPC->SOD Upregulates SOD->ROS Scavenges

Fig 2. Ophiopogonin C mitigates radiation-induced fibrosis via ROS scavenging and TGF-β1 inhibition.

Quantitative Data Summary

The following tables synthesize the established quantitative benchmarks for Ophiopogonin C across in vitro oncological assays and in vivo fibrotic models.

Table 1: In Vitro Cytotoxicity Profile (IC50 Values)

Ophiopogonin C demonstrates targeted cytotoxicity against specific human tumor cell lines by disrupting cellular proliferation pathways [3, 4].

Cell LineCancer TypeIC50 (μM)Reference
MG-63 Osteosarcoma19.76[3], [4]
SNU387 Hepatocellular Carcinoma15.51[3], [4]
Table 2: In Vivo Anti-Fibrotic Efficacy Metrics (28-Week Endpoint)

Data derived from a C57BL/6 murine model of radiation-induced pulmonary fibrosis (12-Gy whole thoracic radiation) [2].

ParameterRadiation-Only (Control)Ophiopogonin C TreatedP-value
Inflammation Score 9.58 ± 0.587.17 ± 0.52< 0.001
Ashcroft Fibrosis Score 3.75 ± 0.661.75 ± 0.25= 0.001
Hydroxyproline (μg/ml) 1.29 ± 0.100.98 ± 0.140.082

Experimental Protocols: Self-Validating Systems

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Each methodology includes internal causality checks to verify that the observed phenotypic changes are directly attributable to Ophiopogonin C's specific mechanistic interventions.

Protocol 1: Macrophage Pyroptosis Inhibition Assay (In Vitro)

Objective: Validate the uncoupling of the DDX3X/NLRP3 pathway by Ophiopogonin C in an LPS+ATP stress model [1].

  • Cell Seeding & Synchronization: Culture human PBMCs or RAW264.7 macrophages in 6-well plates. Serum-starve for 12 hours prior to the assay.

    • Causality Check: Synchronizing cells in the G0 phase ensures a uniform transcriptional response to stress signals.

  • Pre-treatment: Administer Ophiopogonin C (5, 10, and 20 μM) for 2 hours.

    • Causality Check: Pre-treatment allows for sufficient intracellular accumulation of the steroidal glycoside before inflammasome assembly is triggered.

  • Signal 1 (Priming): Add 1 μg/mL Lipopolysaccharide (LPS) for 4 hours.

    • Validation Step: Perform RT-qPCR on a control well to confirm the upregulation of NLRP3 and IL1B mRNA, ensuring successful TLR4 pathway activation.

  • Signal 2 (Activation): Stimulate cells with 5 mM ATP for 45 minutes to induce potassium efflux and trigger DDX3X-NLRP3 interaction.

  • Mechanistic Validation (Co-IP): Lyse the cells and perform Co-Immunoprecipitation using anti-DDX3X antibodies. Immunoblot the precipitate for NLRP3.

    • System Validation: A successful assay will show a dose-dependent reduction of NLRP3 in the DDX3X pulldown of Ophiopogonin C-treated cells, proving physical uncoupling. Quantify pyroptosis phenotypically via an LDH release assay in the supernatant.

Protocol 2: Murine Model of Radiation-Induced Pulmonary Fibrosis (In Vivo)

Objective: Evaluate the chronic anti-fibrotic efficacy of Ophiopogonin C via TGF-β1 and ROS modulation [2].

  • Thoracic Irradiation: Administer a single dose of 12-Gy whole thoracic radiation to C57BL/6 mice using a linear accelerator.

    • Causality Check: A 12-Gy dose is the precise threshold required to induce chronic fibrotic remodeling without causing immediate acute radiation lethality.

  • Therapeutic Intervention: Administer Ophiopogonin C (e.g., 10 mg/kg/day) or Dexamethasone (positive control) via daily oral gavage for 4 weeks post-irradiation.

  • Chronic Phase Incubation: Maintain the murine cohort for 28 weeks.

    • Causality Check: Fibroblast proliferation and collagen cross-linking require months to manifest into architecturally measurable fibrosis. Evaluating too early will only capture acute pneumonitis, not fibrosis.

  • Dual-Validation Endpoint Analysis: Euthanize the mice and extract the left lungs.

    • Biochemical Validation: Perform a colorimetric Hydroxyproline assay to quantify absolute collagen content.

    • Morphological Validation: Perform Masson's trichrome staining to visualize collagen deposition and calculate the Ashcroft score. The convergence of biochemical and morphological data validates the anti-fibrotic efficacy.

References

  • Title: Ophiopogonin C protects against acute lung injury by fatal sepsis through pyroptosis macrophage Source: Phytomedicine (2025) URL: [Link]

  • Title: The Effect of Ophiopogonin C in Ameliorating Radiation-Induced Pulmonary Fibrosis in C57BL/6 Mice: An Update Study Source: Frontiers in Oncology (2022) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: In Vitro Pharmacological Evaluation of Ophiopogonin C (CAS No. 911819-08-4)

Introduction & Pharmacological Profile Ophiopogonin C (CAS No. 911819-08-4) is a highly bioactive steroidal glycoside (saponin) naturally isolated from the tubers of Ophiopogon japonicus, a staple in traditional medicine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Profile

Ophiopogonin C (CAS No. 911819-08-4) is a highly bioactive steroidal glycoside (saponin) naturally isolated from the tubers of Ophiopogon japonicus, a staple in traditional medicine (1)[1]. In modern drug discovery, its pharmacological profile is defined by two distinct but equally critical mechanisms:

  • Targeted Cytotoxicity: It acts as a potent anti-proliferative agent against various human cancer cell lines, including osteosarcoma and hepatocellular carcinoma, by inducing apoptosis (2)[2]. Its primary pharmacological activities are heavily localized to the nucleus (3)[3].

  • Anti-Inflammatory & Pyroptosis Inhibition: It provides robust protection against fatal sepsis and acute lung injury by specifically binding to the DDX3X helicase in macrophages, thereby preventing the assembly of the NLRP3 inflammasome and subsequent pyroptosis (4)[4].

Mechanistic Overview & Pathway Analysis

To effectively design in vitro assays, researchers must understand the molecular causality of the compound. Ophiopogonin C physically interacts with the DDX3X protein at specific amino acid residues (Asn-155, Arg-488, and Asp-506)[4]. By occupying these sites, it sterically hinders the interaction between DDX3X and NLRP3, acting as a molecular roadblock that prevents Caspase-1 cleavage and the downstream release of pro-inflammatory cytokines (IL-1β/IL-18)[4].

Pathway OphC Ophiopogonin C (CAS: 911819-08-4) DDX3X DDX3X Helicase OphC->DDX3X Binds & Inhibits CancerCell Cancer Cell Proliferation OphC->CancerCell Inhibits NLRP3 NLRP3 Inflammasome DDX3X->NLRP3 Promotes Assembly Caspase1 Caspase-1 Cleavage NLRP3->Caspase1 Activates Pyroptosis Macrophage Pyroptosis (IL-1β / IL-18 Release) Caspase1->Pyroptosis Induces Apoptosis Apoptosis (Annexin V+ / PI+) CancerCell->Apoptosis Shifts to

Fig 1. Ophiopogonin C dual mechanism: DDX3X/NLRP3 pyroptosis inhibition and cancer cell apoptosis.

Methodological Framework: Self-Validating In Vitro Assays

A robust assay must be a self-validating system. The following protocols are engineered to isolate the specific effects of Ophiopogonin C while ruling out solvent toxicity and baseline cellular stress.

Workflow Seed 1. Cell Seeding (96-well / 6-well) Treat 2. Compound Treatment (Ophiopogonin C + Controls) Seed->Treat Assay 3. Assay Execution (MTT / Flow Cytometry / PCR) Treat->Assay Analyze 4. Data Analysis (IC50 / Gene Expression) Assay->Analyze

Fig 2. Standardized in vitro workflow for Ophiopogonin C pharmacological evaluation.

Protocol 1: Cytotoxicity and Proliferation (MTT Assay)

Rationale & Causality: The MTT assay quantifies the metabolic activity of cells, which correlates directly with viability. Because Ophiopogonin C is highly hydrophobic, it must be dissolved in DMSO (3)[3]. However, DMSO itself is cytotoxic. Therefore, maintaining a final DMSO concentration strictly below 0.1% (v/v) is non-negotiable to prevent solvent-induced artifactual cell death[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., A549, MG-63) in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium[1]. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for adherence.

  • Compound Preparation: Reconstitute Ophiopogonin C powder in 100% DMSO to create a 10 mM stock solution. Perform serial dilutions in complete medium to achieve final testing concentrations (e.g., 1, 5, 10, 20, 50 µM).

  • Treatment: Aspirate the old medium. Add 100 µL of the Ophiopogonin C-dosed medium to the respective wells[1]. Incubate for 24, 48, or 72 hours.

  • Assay Execution: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for an additional 2–4 hours. Causality: Viable cells with active mitochondria will cleave the tetrazolium ring, converting the soluble yellow MTT into insoluble purple formazan[1].

  • Solubilization & Readout: Carefully aspirate the medium. Add 100 µL of DMSO to each well to solubilize the formazan crystals[1]. Measure absorbance at 570 nm using a microplate reader.

Self-Validating Control System:

  • Blank Control: Medium + MTT + Solubilization buffer (No cells). Purpose: Subtracts background optical density.

  • Vehicle Control: Cells + Medium + 0.1% DMSO. Purpose: Establishes the 100% viability baseline and proves the solvent is not causing toxicity.

  • Positive Control: Cells + Known chemotherapeutic (e.g., Cisplatin). Purpose: Validates that the cell line is responsive to cytotoxic agents.

Protocol 2: Macrophage Pyroptosis Inhibition Assay (LPS/ATP Model)

Rationale & Causality: Pyroptosis is a highly inflammatory form of programmed cell death. To accurately model this in vitro, a two-step induction process is required. First, Lipopolysaccharide (LPS) acts as "Signal 1" to prime the macrophages, activating NF-κB to transcribe pro-IL-1β and NLRP3[4]. Second, Adenosine Triphosphate (ATP) acts as "Signal 2" to trigger potassium efflux, causing NLRP3 inflammasome assembly[4]. Ophiopogonin C must be introduced after priming but before ATP activation to isolate its mechanism of action: blocking the physical assembly of DDX3X and NLRP3[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 derived macrophages in a 6-well plate at 1 × 10⁶ cells/well.

  • Priming (Signal 1): Treat cells with 1 µg/mL LPS for 4 hours at 37°C.

  • Intervention: Wash cells gently with PBS. Add Ophiopogonin C (e.g., 10 µM, 20 µM) in fresh medium and incubate for 1 hour.

  • Activation (Signal 2): Add 5 mM ATP to the wells and incubate for 45 minutes to trigger rapid inflammasome assembly and pyroptosis[4].

  • Readout:

    • Supernatant: Collect and centrifuge at 1,000 x g for 5 mins. Analyze via ELISA for secreted IL-1β and IL-18.

    • Lysate: Lyse the remaining cells in RIPA buffer. Perform Western Blotting to probe for DDX3X, NLRP3, and Cleaved Caspase-1.

Self-Validating Control System:

  • Unstimulated Control: Cells + Medium only. Purpose: Establishes baseline cytokine levels.

  • Priming Control (LPS only): Cells + LPS. Purpose: Proves that Signal 1 alone upregulates pro-IL-1β but does not induce massive Caspase-1 cleavage or cytokine release.

  • Maximal Pyroptosis Control (LPS + ATP + Vehicle): Purpose: Establishes the upper limit of inflammasome activation against which Ophiopogonin C's inhibition is measured.

Quantitative Data Summaries

To benchmark the efficacy of your assays, refer to the established half-maximal inhibitory concentrations (IC₅₀) of Ophiopogonin C and its structural analogs across various cell lines.

Table 1: Cytotoxicity Profiles of Ophiopogonins on Human Cancer Cell Lines
CompoundCell LineTissue OriginAssay MethodIC₅₀ (µM)Reference
Ophiopogonin C MG-63OsteosarcomaNot Specified19.76[1]
Ophiopogonin C SNU387Hepatocellular CarcinomaNot Specified15.51[1]
Ophiopogonin BA549Non-small cell lung cancerCCK-814.22 ± 1.94[1]
Ophiopogonin BNCI-H460Non-small cell lung cancerCCK-86.11 ± 1.83[1]

*Included as a structural analog reference for baseline expectations in lung cancer models.

References

  • BenchChem. "Application Notes and Protocols: Ophiopogonin C Cell-Based Assay for Cytotoxicity Measurement". 1

  • PubMed / NIH. "Ophiopogonin C protects against acute lung injury by fatal sepsis through pyroptosis macrophage". 4

  • Frontiers in Pharmacology. "Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis". 2

  • TargetMol. "Ophiopojaponin C (CAS No. 911819-08-4)". 3

Sources

Application

Application &amp; Protocol Guide: The Foundational Role of Certified Reference Standards in Modern Phytochemical Analysis

A Note on the Provided CAS Number: The initial topic for this guide specified the use of "Extra Cas No, 911819-08-4" as a reference standard. However, extensive database searches revealed that this CAS number does not co...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Provided CAS Number: The initial topic for this guide specified the use of "Extra Cas No, 911819-08-4" as a reference standard. However, extensive database searches revealed that this CAS number does not correspond to a recognized chemical substance. In phytochemical analysis, the unequivocal identity and purity of a reference standard are paramount for data integrity and reproducibility. Therefore, this guide has been developed using a widely recognized and well-characterized phytochemical, Quercetin (CAS No. 117-39-5) , as a representative reference standard. The principles, protocols, and validation strategies detailed herein are broadly applicable to other certified reference materials in the field.

The Imperative of High-Purity Reference Standards in Phytochemical Research

In the intricate landscape of natural product chemistry, the complexity of plant extracts presents a significant analytical challenge. These extracts are often a concoction of hundreds of compounds with diverse chemical properties.[1][2] The ability to accurately identify and quantify specific constituents within this complex matrix is fundamental to quality control, efficacy assessment, and the development of new therapeutics. This is where certified reference standards become indispensable tools.

A reference standard is a highly purified and well-characterized substance used as a measurement base.[3][4] Its purpose is to ensure the accuracy, precision, and comparability of analytical results across different laboratories and over time. The United States Pharmacopeia (USP) and other regulatory bodies have stringent requirements for reference standards, covering their identification, purity, stability, and traceability.[4] Using a non-verified substance as a standard would invalidate any resulting data, rendering the research unreliable.

1.1 Causality in Method Selection: Why a Multi-Platform Approach is Crucial

The choice of analytical technique in phytochemical analysis is dictated by the physicochemical properties of the target analyte(s) and the research question at hand. A multi-platform approach, often combining chromatographic and spectroscopic techniques, provides a comprehensive chemical profile of a plant extract.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for analyzing non-volatile and thermally labile compounds, a category that includes a vast number of phytochemicals like flavonoids, phenolic acids, and alkaloids.[1][6] Its versatility in column chemistry and mobile phase composition allows for the separation of complex mixtures with high resolution.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and semi-volatile compounds such as essential oils, terpenes, and fatty acids.[2][8] The gas chromatograph separates the components of a mixture, which are then identified by their unique mass spectra.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for the structural elucidation of novel natural products and for quantitative analysis (qNMR).[10][11] It provides detailed information about the chemical structure of a molecule in solution, making it a powerful technique for both identification and purity assessment of reference standards.[12]

The following sections will detail the protocols for using Quercetin as a reference standard across these key analytical platforms.

High-Performance Liquid Chromatography (HPLC) for Quantification of Quercetin

This section provides a detailed protocol for the quantification of Quercetin in a hypothetical plant extract using an external standard calibration method.

2.1 Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification A Weigh Quercetin RS B Prepare Stock Solution A->B C Create Calibration Standards B->C E Filter Samples & Standards C->E D Extract Plant Material D->E F Inject into HPLC System E->F G Data Acquisition F->G H Generate Calibration Curve G->H I Integrate Peak Areas G->I J Calculate Concentration H->J I->J

Caption: Workflow for Quercetin quantification using HPLC.

2.2 Protocol: Preparation of Standard and Sample Solutions

Objective: To prepare a stock solution of Quercetin reference standard, a series of calibration standards, and a sample solution from a plant extract.

Materials:

  • Quercetin Reference Standard (CAS No. 117-39-5), purity ≥98%

  • HPLC-grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Formic acid, analytical grade

  • Dried, powdered plant material

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Pipettes

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Preparation of Quercetin Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of Quercetin reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and bring to volume with HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution. This is the Stock Solution.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the Stock Solution with methanol to prepare a series of calibration standards. A typical concentration range for flavonoids is 1, 5, 10, 25, 50, and 100 µg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh 1 g of the dried, powdered plant material.

    • Add 20 mL of methanol and extract using ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter through a 0.45 µm syringe filter into an HPLC vial.

2.3 Protocol: HPLC Method and Validation

Objective: To develop and validate an HPLC method for the quantification of Quercetin. Method validation will be performed according to ICH Q2(R2) guidelines.[13][14][15]

Instrumentation & Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Elution 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 370 nm (for Quercetin)

Method Validation Parameters:

ParameterAcceptance CriteriaProtocol Summary
Specificity Peak purity index > 0.999. No interfering peaks at the retention time of Quercetin in blank and placebo samples.Inject blank (methanol), placebo (matrix without analyte), and standard solution. Compare chromatograms.
Linearity Correlation coefficient (r²) ≥ 0.999Inject calibration standards in triplicate. Plot peak area vs. concentration and perform linear regression.
Accuracy Recovery between 98-102%Spike a known amount of Quercetin standard into the plant extract at three concentration levels (80%, 100%, 120%). Calculate the percentage recovery.
Precision RSD ≤ 2%Repeatability: Analyze one sample six times on the same day. Intermediate Precision: Analyze the same sample on two different days by two different analysts.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Determined based on the standard deviation of the response and the slope of the calibration curve.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1Determined based on the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Phytochemicals

While Quercetin itself is non-volatile and not suitable for GC-MS without derivatization, a reference standard is crucial for the quality control of the extraction and derivatization process, or for quantifying other volatile compounds in an extract. This section outlines a general protocol for the analysis of volatile compounds in a plant extract.

3.1 Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Plant Material Extraction (e.g., Hexane) B Concentration of Extract A->B C Optional: Derivatization B->C D Inject into GC-MS System C->D E Separation & Ionization D->E F Mass Analysis E->F G Library Search (NIST, Wiley) F->G H Compound Identification G->H I Quantification (with IS) H->I

Caption: General workflow for phytochemical analysis by GC-MS.

3.2 Protocol: GC-MS Analysis of a Plant Extract

Objective: To identify and quantify volatile compounds in a plant extract. An internal standard (e.g., Tetracosane) should be used for accurate quantification.

Materials:

  • Plant extract (in a volatile solvent like hexane or dichloromethane)

  • Internal Standard (IS) solution (e.g., Tetracosane in hexane)

  • GC vials

Procedure:

  • Sample Preparation:

    • To 1 mL of the plant extract, add a known amount of the internal standard solution.

    • Vortex briefly and transfer to a GC vial.

Instrumentation & Conditions:

ParameterCondition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Start at 60 °C (hold 2 min), ramp to 280 °C at 5 °C/min, hold 10 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-550 amu

Data Analysis:

  • Identification:

    • The mass spectrum of each separated component is compared with reference spectra in databases like NIST and Wiley.[9] A high match factor (>80%) and a consistent retention index are required for tentative identification.

  • Quantification:

    • The concentration of an identified compound is calculated relative to the internal standard using the following formula:

      • Concentration = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)

Nuclear Magnetic Resonance (NMR) for Structural Verification

NMR is the gold standard for confirming the identity and assessing the purity of a reference standard like Quercetin.

4.1 Protocol: ¹H NMR for Identity and Purity

Objective: To confirm the identity of the Quercetin reference standard and assess its purity.

Materials:

  • Quercetin Reference Standard

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

Procedure:

  • Accurately weigh 5-10 mg of the Quercetin reference standard.

  • Dissolve in approximately 0.7 mL of DMSO-d₆ in a vial.

  • Transfer the solution to an NMR tube.

Instrumentation & Conditions:

ParameterCondition
NMR Spectrometer Bruker Avance III 500 MHz or equivalent
Probe 5 mm BBO probe
Experiment ¹H NMR
Solvent DMSO-d₆
Temperature 298 K
Number of Scans 16
Relaxation Delay 1.0 s

Data Analysis:

  • Identity Confirmation: The chemical shifts, splitting patterns, and integration values of the acquired ¹H NMR spectrum should match the established data for Quercetin.

  • Purity Assessment: The presence of unexpected signals in the spectrum can indicate impurities. The relative integration of impurity signals compared to the main compound signals can be used for a semi-quantitative estimation of purity. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample.

Conclusion: The Self-Validating System

By employing certified reference standards and adhering to validated analytical protocols, researchers create a self-validating system. Each step, from the preparation of standards to the final data analysis, is designed to ensure trustworthiness and scientific rigor. The use of orthogonal analytical techniques (e.g., HPLC and NMR) provides an additional layer of confidence in the identity and purity of the reference standard and the accuracy of the experimental results. This meticulous approach is the bedrock of reliable phytochemical research and is essential for the development of safe and effective natural products.

References

  • GCMS Analysis of Plant Extract.
  • Natural Product Structure Elucidation by NMR Spectroscopy.
  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
  • Nuclear Magnetic Resonance in the Structural Elucidation of N
  • Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen.
  • Novel HPLC Method for the Quantification of Bioactive Compounds in Herbal Extracts.
  • GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. PMC.
  • Phytochemical Screening of Plant Extracts and GC-MS Analysis of n-Hexane Extract of the Leaves of Cassia alata Linn. The Journal of Phytopharmacology.
  • A Review on Method Development of High Performance Liquid Chromatography (HPLC) and its Applications. Research Journal of Pharmacognosy and Phytochemistry.
  • Phytochemical Screening Methods: Advances and Standardiz
  • Herbal Reference Standards. Thieme Connect.
  • A SINGLE HPLC METHOD FOR SEPARATION OF OLIGOSTILBENES FROM DIFFERENT DIPTEROCARPACEAE EXTRACTS. Malaysian Journal of Analytical Sciences.
  • A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characteris
  • phyproof® Standards for USP Demands. PhytoLab.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • validation of analytical procedures q2(r2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Sources

Method

Application Note: In Vivo Administration Protocols for Ophiopogonin C (DT-13) in Murine Models

Introduction & Pharmacological Profile Ophiopogonin C (OP-C) , widely referred to in pharmacological literature as DT-13 (CAS No. 911819-08-4), is a highly bioactive steroidal saponin isolated from the tubers of Ophiopog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Profile

Ophiopogonin C (OP-C) , widely referred to in pharmacological literature as DT-13 (CAS No. 911819-08-4), is a highly bioactive steroidal saponin isolated from the tubers of Ophiopogon japonicus and Liriope muscari[1][2]. Chemically identified as (25(R,S)-ruscogenin-1-O-[β-d-glucopyranosyl-(1→2)][β-d-xylopyranosyl-(1→3)]-β-d-fucopyranoside)[3], this compound has emerged as a high-value candidate in preclinical drug development due to its profound anti-inflammatory, endothelial barrier-protective, and anti-metastatic properties[4][5].

Mechanistic Rationale

To design an effective in vivo protocol, one must understand the causality of OP-C's mechanism. OP-C exerts its primary effects by directly binding to Non-Muscle Myosin Heavy Chain IIA (NMMHC IIA / NMIIA) [4][6].

  • In Inflammation & Acute Lung Injury (ALI): By targeting NMIIA, OP-C stabilizes cytoskeletal dynamics, preventing the disassembly of endothelial junctional proteins (such as ZO-1) and blocking vascular hyperpermeability[3]. It simultaneously suppresses the NF-κB and p38 MAPK pathways, downregulating adhesion molecules (ICAM-1, VCAM-1) to halt leukocyte infiltration[7].

  • In Oncology: OP-C utilizes NMIIA to induce the endocytosis and degradation of the Epidermal Growth Factor Receptor (EGFR). This mechanism not only inhibits tumor metastasis but also highly sensitizes cancer cells to chemotherapeutics like Topotecan[8].

MOA OPC Ophiopogonin C (DT-13) CAS: 911819-08-4 NMIIA NMMHC IIA (Target Protein) OPC->NMIIA Direct Binding NFKB NF-κB / p38 MAPK Pathway OPC->NFKB Suppresses Src Src / PI3K / Akt Pathway NMIIA->Src Inhibits FOXO1 FOXO1 / KLF2 / SPHK1 Axis NMIIA->FOXO1 Modulates Tumor EGFR Endocytosis & ↓ Tumor Metastasis NMIIA->Tumor Cytoskeletal Regulation Endo Endothelial Barrier Protection (ZO-1) Src->Endo Inflam ↓ Adhesion Molecules (ICAM-1, VCAM-1) NFKB->Inflam FOXO1->Endo

Figure 1: Pharmacological signaling network of Ophiopogonin C (DT-13) via NMIIA targeting.

Formulation and Vehicle Selection

Expertise & Experience: As a lipophilic steroidal saponin, OP-C exhibits poor aqueous solubility[9]. Attempting to dissolve OP-C directly in saline for oral administration will result in inconsistent dosing and high pharmacokinetic variability.

  • Standard Vehicle: 0.5% Carboxymethyl cellulose sodium (CMC-Na) in distilled water[6].

  • Preparation Causality: CMC-Na acts as a suspending agent. Weigh the required OP-C powder and levigate it with a few drops of 0.5% CMC-Na to form a smooth paste. Gradually dilute to the target volume while continuously vortexing. Sonicate the suspension in a cold water bath for 10–15 minutes to create a uniform micro-suspension.

  • Storage: Formulations should be prepared fresh daily to prevent particle aggregation.

Experimental Protocols: Murine Models

Protocol A: Murine Model of LPS-Induced Acute Lung Injury (ALI)

Objective: To evaluate the protective effects of OP-C on endothelial barrier dysfunction and pulmonary inflammation[4]. Self-Validating System: This protocol incorporates Evans Blue dye injection to functionally and quantitatively validate the physical integrity of the endothelial barrier.

Step-by-Step Methodology:

  • Acclimatization: Utilize 8–10 week-old male C57BL/6 mice (18–22 g). Acclimate for 7 days in a specific pathogen-free (SPF) environment (22±2°C, 60% humidity)[3][4].

  • Randomization: Divide mice into 5 groups (n=6–8/group): Control, LPS Model, OP-C Low Dose (0.3 mg/kg), OP-C High Dose (3.0 mg/kg), and Positive Control (Dexamethasone 2.0 mg/kg)[3][4].

  • Pre-treatment (Time = -1 h): Administer OP-C via intragastric (i.g.) gavage in 0.5% CMC-Na[4].

    • Causality: A 1-hour pre-treatment window is critical. It allows sufficient time for gastrointestinal absorption and systemic distribution of the saponin to bind endothelial NMIIA before the inflammatory cascade is triggered.

  • Disease Induction (Time = 0 h): Anesthetize mice lightly with isoflurane. Administer Lipopolysaccharide (LPS, 5 mg/kg) via intratracheal (i.t.) instillation[4]. Control mice receive sterile saline.

  • Permeability Validation (Time = 5.5 h): Inject Evans Blue dye (20 mg/kg) via the tail vein 30 minutes prior to euthanasia to assess vascular leakage[3].

  • Harvest (Time = 6 h): Euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) for protein concentration assays and ELISA (TNF-α, IL-6).

    • Perfuse and harvest lung tissues for H&E staining, Wet/Dry weight ratio analysis, and Western blotting (targeting ZO-1, NMIIA, and FOXO1)[3][4].

Workflow Acclim Acclimatization C57BL/6 (1 week) Group Randomization (n=6-8 per group) Acclim->Group Pretreat Pre-treatment (-1 h) OP-C (0.3 - 3.0 mg/kg, i.g.) Vehicle: 0.5% CMC-Na Group->Pretreat Challenge ALI Induction (0 h) LPS (5 mg/kg, i.t.) Pretreat->Challenge Dye Validation (5.5 h) Evans Blue (i.v.) Challenge->Dye Harvest Tissue Harvest (6 h) BALF & Lungs Dye->Harvest

Figure 2: Experimental workflow for OP-C administration in the LPS-induced ALI murine model.

Protocol B: Orthotopic Xenograft and Metastasis Model (Oncology)

Objective: To assess the anti-metastatic and synergistic anti-tumor efficacy of OP-C in lung (95D) or gastric (BGC-823) cancer models[6][8].

Step-by-Step Methodology:

  • Tumor Implantation: Implant human cancer cells (e.g., 95D or BGC-823) subcutaneously or orthotopically into BALB/c nude mice.

  • Treatment Initiation: Allow tumors to establish for 1 week (until tumor volume reaches ~100 mm³).

  • Dosing Regimen: Administer OP-C (2.5, 5.0, or 10.0 mg/kg/day) via daily oral gavage (i.g.) in 0.5% CMC-Na[6].

    • Combination Therapy: For synergistic studies, co-administer Topotecan (0.5 – 2.0 mg/kg) via tail-vein injection (i.v.) twice a week[6][8].

  • In-Life Monitoring: Measure tumor volume via digital calipers and record body weight every 2 days.

    • Causality: Body weight tracking acts as a self-validating metric for systemic toxicity. OP-C is known to preserve or improve body weight compared to untreated tumor-bearing mice, offsetting the cachexia induced by standard chemotherapeutics[6].

  • Endpoint Analysis: Euthanize animals when control tumors reach ethical limits. Analyze tumor tissues via TUNEL assay, and perform immunohistochemistry for cleaved caspase-3, NMIIA, and EGFR[8].

Quantitative Data & Pharmacological Parameters

The following table summarizes the validated in vivo parameters for OP-C across various murine models to aid in experimental design:

Indication / Murine ModelAdministration RouteEffective Dose RangeTreatment FrequencyKey Pharmacodynamic Outcomes
Vascular Inflammation (TNF-α-induced)Intragastric (i.g.)2.0 – 4.0 mg/kgSingle dose (1h pre-challenge)↓ ICAM-1 and VCAM-1; ↓ Src/PI3K/Akt phosphorylation; Restores ZO-1[3][7].
Acute Lung Injury (LPS-induced, i.t.)Intragastric (i.g.)0.3 – 3.0 mg/kgSingle dose (1h pre-challenge)↓ Pulmonary edema; Modulates FOXO1/KLF2/SPHK1 axis; Targets NMIIA[4].
Pulmonary Fibrosis (Radiation 12-Gy)Intragastric (i.g.)~ 2.5 - 5.0 mg/kgDaily for 4 weeks↓ Mortality; ↓ Collagen deposition (Hydroxyproline); ↓ TGF-β1; ↑ SOD activity[10][11].
Cancer Metastasis (95D / BGC-823 Xenografts)Intragastric (i.g.)2.5 – 10.0 mg/kgDaily (until endpoint)↓ Metastatic nodules; Induces EGFR endocytosis; Synergizes with Topotecan[6][8].

References

  • Frontiers in Physiology. (2019). DT-13 Ameliorates TNF-α-Induced Vascular Endothelial Hyperpermeability via Non-Muscle Myosin IIA and the Src/PI3K/Akt Signaling Pathway. Retrieved from[Link]

  • International Journal of Biological Sciences. (2015). The saponin DT-13 Attenuates Tumor Necrosis Factor-α-induced Vascular Inflammation Associated with Src/NF-кB/MAPK Pathway Modulation. Retrieved from [Link]

  • Spandidos Publications. (2016). DT-13 attenuates human lung cancer metastasis via regulating NMIIA activity under hypoxia condition. Retrieved from[Link]

  • ScienceOpen. (2026). DT-13 ameliorates LPS-induced acute lung injury via targeting NMMHC IIA to modulate the FOXO1/KLF2/SPHK1 pathway. Retrieved from [Link]

  • Oncotarget. (2016). Synergistic combination of DT-13 and topotecan inhibits human gastric cancer via myosin IIA-induced endocytosis of EGF receptor in vitro and in vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Ophiopogonin C (OP-C) on the histological changes, including pulmonary inflammation and fibrosis. Retrieved from[Link]

  • Frontiers in Pharmacology. (2022). Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis. Retrieved from [Link]

  • StuartXchange / Philippine Medicinal Herbs. (n.d.). Mondo grass, dwarf lily turf, ophiopogon japonicus. Retrieved from[Link]

  • NCBI / PMC. (2024). Research Progress and Prospects of Saponins in the Treatment of NAFLD: A Narrative Review. Retrieved from [Link]

Sources

Application

Application Note: High-Yield Isolation, Purification, and Validation of Ophiopogonin C (CAS 911819-08-4) from Ophiopogon japonicus

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Development Scientists. Introduction & Scientific Context Ophiopogonin C (CAS No. 911819-08-4)[1], extensively referred to in pharmacological literatu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Development Scientists.

Introduction & Scientific Context

Ophiopogonin C (CAS No. 911819-08-4)[1], extensively referred to in pharmacological literature as DT-13 [2], is a rare C29 steroidal glycoside extracted from the dried root tubers of Ophiopogon japonicus (Mai Dong)[3]. As a highly bioactive saponin, it has garnered significant attention in oncology and pulmonology for its potent anti-cancer[4], anti-metastatic[5], and anti-fibrotic properties[6].

Isolating high-purity Ophiopogonin C presents a significant analytical challenge. Steroidal saponins are amphiphilic, lack strong UV chromophores, and co-exist with structurally identical analogs (e.g., Ophiopogonin B and D) that differ only by a single sugar moiety or hydroxyl group[7]. This application note details a causality-driven, self-validating protocol utilizing orthogonal purification techniques to achieve >98% purity.

Physicochemical & Pharmacological Profile

To design an effective purification strategy, the physicochemical properties of the target molecule must dictate the solvent and phase selections.

ParameterValue / Description
Compound Name Ophiopogonin C (Synonym: DT-13, Ophiopojaponin C)
CAS Number 911819-08-4
Chemical Formula C₄₆H₇₂O₁₇
Molecular Weight 897.06 g/mol
Botanical Source Ophiopogon japonicus (Dried root tubers)
Solubility Profile Soluble in DMSO, Methanol, Pyridine, and 70% Ethanol; Insoluble in Hexane
Pharmacological IC₅₀ 15.51 μM (SNU387 Hepatocellular Carcinoma), 19.76 μM (MG-63 Osteosarcoma)

Causality-Driven Isolation Protocol (Expertise & Experience)

The following workflow leverages the amphiphilic nature of saponins, transitioning from bulk matrix disruption to high-resolution reverse-phase polishing.

Isolation_Workflow N1 Ophiopogon japonicus Roots (Matrix Disruption) N2 70% EtOH Reflux (Amphiphilic Extraction) N1->N2 N3 D101 Macroporous Resin (De-sugaring / Desalting) N2->N3 N4 n-Butanol Partitioning (Saponin Enrichment) N3->N4 N5 Silica Gel Chromatography (Normal-Phase Separation) N4->N5 N6 Preparative RP-HPLC (High-Resolution Polish) N5->N6 N7 Ophiopogonin C (DT-13) CAS: 911819-08-4 N6->N7

Figure 1: Step-by-step isolation workflow for Ophiopogonin C using orthogonal purification techniques.

Step-by-Step Methodology

Step 1: Matrix Disruption & Extraction

  • Protocol: Pulverize 1.0 kg of dried Ophiopogon japonicus roots. Extract via reflux with 10 L of 70% Ethanol (v/v) for 2 hours. Repeat three times. Combine and concentrate the filtrate under reduced pressure.

  • Causality: Steroidal saponins consist of a lipophilic steroidal aglycone and hydrophilic sugar chains. 70% ethanol provides the optimal dielectric constant to penetrate the plant matrix and solubilize these amphiphilic molecules while leaving highly lipophilic waxes behind.

Step 2: Bulk De-sugaring via Macroporous Resin

  • Protocol: Suspend the crude extract in water and load onto a D101 (or AB-8) macroporous resin column. Wash with 4 Bed Volumes (BV) of distilled water, followed by 2 BV of 30% ethanol. Elute the target fraction with 4 BV of 80% ethanol.

  • Causality: Ophiopogon japonicus is rich in primary metabolites (free sugars, starches, and proteins). The resin selectively adsorbs saponins via van der Waals forces. The water wash removes polar primary metabolites, while the 80% ethanol effectively desorbs the enriched total saponins.

Step 3: Liquid-Liquid Partitioning

  • Protocol: Evaporate the 80% ethanol fraction, resuspend in water, and partition three times with an equal volume of water-saturated n-butanol.

  • Causality: n-butanol acts as an intermediate-polarity solvent that selectively extracts the saponins from the aqueous phase, leaving residual highly polar pigments and salts in the water layer.

Step 4: Normal-Phase Silica Gel Chromatography

  • Protocol: Load the dried n-butanol fraction onto a 100-200 mesh silica gel column. Perform gradient elution using a Chloroform:Methanol:Water system (starting at 80:20:2 and progressing to 60:40:10).

  • Causality: Normal-phase separation exploits the varying number of hydroxyl groups and sugar moieties among the saponins. Ophiopogonin C will elute in the mid-polarity fractions.

Step 5: High-Resolution Preparative HPLC

  • Protocol: Pool the Ophiopogonin C-enriched fractions. Inject onto a Preparative RP-HPLC (C18 column, 250 × 21.2 mm, 5 μm). Mobile phase: Acetonitrile:Water (45:55 v/v) at a flow rate of 10 mL/min.

  • Causality: Reverse-phase HPLC provides the high theoretical plate count necessary to resolve Ophiopogonin C from its closely related structural analogs (like Ophiopogonin D).

In-Process Quality Control (Trustworthiness & Self-Validation)

A robust purification protocol must be a self-validating system. Because Ophiopogonin C lacks a conjugated double-bond system, standard UV detection (e.g., 254 nm) is functionally blind to this compound.

  • In-Process TLC Monitoring: Spot fractions on Silica Gel G plates. Develop with CHCl₃:MeOH:H₂O (65:35:10, lower phase). To visualize, spray with 10% H₂SO₄ in ethanol and heat at 105°C for 5 minutes. Saponins will appear as distinct purplish-brown spots, providing immediate, low-cost visual confirmation.

  • Analytical HPLC-ELSD: For quantitative purity assessment, use an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). These mass-based detectors are mandatory for steroidal saponins and will confirm a purity of >98%.

  • LC-MS/MS Validation: Definitive structural confirmation requires mass spectrometry. Using UHPLC-LTQ-Orbitrap MS in negative ion mode, Ophiopogonin C yields a characteristic deprotonated molecular ion [M - H]⁻ at m/z 895.05, confirming the molecular weight of 897.06 Da [7].

Pharmacological Signaling & Application (Authoritative Grounding)

Ophiopogonin C (DT-13) demonstrates unique intracellular pharmacokinetics. Upon administration, it rapidly internalizes into the cytoplasm and subsequently accumulates in the cell nucleus, where it exerts profound transcriptional control [2].

In oncology models (e.g., MDA-MB-435 breast cancer cells and 95D lung cancer cells), Ophiopogonin C exhibits powerful anti-metastatic effects under hypoxic conditions. It achieves this by down-regulating Hypoxia-Inducible Factor 1-alpha (HIF-1α), which subsequently decreases the expression of Vascular Endothelial Growth Factor (VEGF) and C-C chemokine receptor type 5 (CCR5) [8]. Furthermore, it uniquely upregulates non-muscle myosin IIA (NMIIA) to restrict cytoskeletal dynamics necessary for tumor invasion [5]. Beyond oncology, recent in vivo studies confirm its efficacy in ameliorating radiation-induced pulmonary fibrosis by modulating collagen deposition [6].

Pharmacological_Pathway N1 Ophiopogonin C (DT-13) N2 Nuclear Accumulation N1->N2 Internalization N3 Down-regulate HIF-1α N2->N3 Hypoxia response N5 Upregulate NMIIA N2->N5 Cytoskeleton regulation N4 Decrease VEGF & CCR5 N3->N4 Transcriptional control N6 Inhibit Tumor Metastasis N4->N6 Suppress migration N5->N6 Restrict invasion

Figure 2: Pharmacological signaling pathway of Ophiopogonin C in suppressing tumor metastasis.

References

  • Zhao, R. P., et al. "DT-13, a saponin of dwarf lilyturf tuber, exhibits anti-cancer activity by down-regulating C-C chemokine receptor type 5 and vascular endothelial growth factor in MDA-MB-435 cells." Chinese Journal of Natural Medicines, 2014.[Link]

  • Chen, X. J., et al. "Ophiopogon japonicus and its active compounds: A review of potential anticancer effects and underlying mechanisms." Phytomedicine, 2023.[Link]

  • Li, Y., et al. "Unveiling the Chemical Composition of Sulfur-Fumigated Herbs: A Triple Synthesis Approach Using UHPLC-LTQ-Orbitrap MS—A Case Study on Steroidal Saponins in Ophiopogonis Radix." Molecules, 2024.[Link]

  • Wang, Y., et al. "The Effect of Ophiopogonin C in Ameliorating Radiation-Induced Pulmonary Fibrosis in C57BL/6 Mice: An Update Study." Frontiers in Pharmacology, 2022.[Link]

  • Sun, L., et al. "DT-13 attenuates human lung cancer metastasis via regulating NMIIA activity under hypoxia condition." Oncology Reports, 2016.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ophiopogonin C (CAS 911819-08-4) Solubility in Aqueous Assays

Welcome to the Application Scientist Support Center. Ophiopogonin C (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Ophiopogonin C (CAS No. 911819-08-4) is a highly potent C29 steroidal glycoside isolated from Ophiopogon japonicus. While it demonstrates significant pharmacological promise—particularly in oncology and tissue fibrosis—its highly hydrophobic steroidal aglycone core makes it notoriously difficult to dissolve in standard aqueous assay buffers (e.g., PBS, DMEM, RPMI).

Poor solubility is the leading cause of artifactual assay readouts, compound precipitation, and inconsistent IC50 values. This guide provides field-proven, thermodynamically grounded strategies to successfully solvate Ophiopogonin C for in vitro applications.

Frequently Asked Questions (FAQs)

Q1: Why does Ophiopogonin C precipitate immediately when I add my DMSO stock to the cell culture medium? A1: This phenomenon is a classic "solvent crash." Ophiopogonin C is amphiphilic but dominated by its lipophilic steroidal core. When a highly concentrated DMSO stock is rapidly introduced into a high-salt aqueous environment, the local dielectric constant drops abruptly. The hydrophobic regions of the saponin self-associate to minimize contact with water, forming insoluble macro-aggregates. To prevent this, you must control the kinetics of mixing (e.g., dropwise addition into pre-warmed buffer) or alter the thermodynamics using carrier molecules .

Q2: Can I just increase the DMSO concentration in my buffer to keep the compound in solution? A2: No. For cell-based assays (such as MTT viability or Annexin V flow cytometry), the final concentration of DMSO must strictly remain ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity . Exceeding 0.5% DMSO will cause baseline metabolic shifts, making it impossible to distinguish the true pharmacological effect of Ophiopogonin C from solvent toxicity.

Q3: My IC50 values are highly variable between biological replicates. Could solubility be the culprit? A3: Absolutely. If Ophiopogonin C forms micro-precipitates that are invisible to the naked eye, the actual concentration of the drug in solution is much lower than your calculated nominal concentration. This leads to artificially high and highly variable IC50 values. Utilizing inclusion complexes or micellar dispersions ensures a true homogenous solution, stabilizing your dose-response curves.

Quantitative Comparison of Solubilization Strategies

To select the right approach for your specific assay, compare the quantitative limits and stability profiles of the standard solubilization strategies below.

Table 1: Solubilization Strategies for Steroidal Saponins in Aqueous Media

Solubilization StrategyAdditive / CarrierMax Final DMSO LimitAqueous StabilityMechanistic ProsMechanistic Cons
Direct Dilution None0.1%< 2 hours (Metastable)Simple; no additive interference in downstream signaling.High risk of micro-precipitation; requires immediate assay readout.
Protein Binding 0.1% - 0.5% BSA0.1%12 - 24 hoursMimics physiological serum binding; excellent for cell culture.BSA may sequester the drug, slightly shifting the apparent IC50.
Inclusion Complex 5% - 10% HP-β-CD< 0.05%> 48 hoursSuperior thermodynamic stability; prevents aggregation entirely.Cyclodextrins can extract cellular cholesterol at very high doses.
Micellar Dispersion 0.01% Tween-800.1%24 hoursCost-effective; significantly boosts solubility via micelle formation .Surfactants can lyse delicate cell membranes if the concentration is too high.

Mechanistic Workflow

The following diagram illustrates the thermodynamic pathways of Ophiopogonin C preparation. Direct addition leads to rapid phase separation, whereas kinetic control (warming) or thermodynamic control (carriers) yields usable assay solutions.

G Start Ophiopogonin C (Solid Powder) Stock Primary Stock Solution (10-20 mM in 100% DMSO) Start->Stock Dissolve Direct Direct Addition to Cold Aqueous Buffer Stock->Direct Poor Technique Warming Pre-warm Buffer (37°C) + Dropwise Addition Stock->Warming Standard Technique Carrier Add Co-solvents / Carriers (HP-β-CD, BSA, or Tween-80) Stock->Carrier Advanced Technique Fail Hydrophobic Aggregation & Precipitation Direct->Fail Phase Separation Metastable Metastable Solution (Prone to crashing out) Warming->Metastable Kinetic Stability Assay In Vitro Assay (e.g., MTT, Flow Cytometry) Metastable->Assay Use Immediately Success Stable Micellar / Inclusion Complex Carrier->Success Thermodynamic Stability Success->Assay Long-term Stability

Thermodynamic and kinetic workflows for solvating Ophiopogonin C in aqueous buffers.

Experimental Protocols

Protocol A: Step-Wise Dilution with Temperature Control (For Immediate Assay Use)

Causality Focus: Pre-warming the buffer increases the kinetic energy of the solvent molecules. This reduces the free energy penalty of cavity formation required to accommodate the bulky steroidal saponin, keeping it in a metastable state long enough to initiate the assay.

  • Primary Stock Preparation: Dissolve solid Ophiopogonin C in 100% anhydrous DMSO to yield a 10 mM primary stock. Vortex for 2 minutes and sonicate in a room-temperature water bath for 5 minutes until the solution is completely clear.

  • Buffer Preparation: Pre-warm the target aqueous buffer (e.g., complete DMEM with 10% FBS) to 37°C in a water bath. Self-validation step: Ensure the buffer is visibly clear and free of protein aggregates before proceeding.

  • Intermediate Dilution: Create a 100X intermediate stock (e.g., 1 mM) by diluting the primary stock in 100% DMSO.

  • Kinetic Addition: While vortexing the pre-warmed buffer at medium speed, add the intermediate stock dropwise (1 µL per 100 µL of buffer) to achieve the final 10 µM assay concentration (0.1% final DMSO).

  • Execution: Apply the solution to the assay plate immediately to prevent gradual nucleation and precipitation over time.

Protocol B: HP-β-Cyclodextrin Inclusion Complex (For Long-Term Stability)

Causality Focus: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity. It physically encapsulates the lipophilic steroidal core of Ophiopogonin C, shielding it from the aqueous environment. This provides true thermodynamic stability without relying on cytotoxic organic solvents .

  • Carrier Solution Preparation: Prepare a 10% (w/v) solution of HP-β-CD in sterile PBS or basal culture medium. Filter sterilize through a 0.22 µm PES membrane.

  • Drug Encapsulation: Add the required volume of the 10 mM Ophiopogonin C DMSO stock directly into the HP-β-CD solution.

  • Complexation Incubation: Incubate the mixture on a rotary shaker at 37°C for 2 hours. The combination of mechanical agitation and heat facilitates the partitioning of the steroidal aglycone into the cyclodextrin cavity.

  • Final Dilution: Dilute this complexed stock into your final assay medium. The inclusion complex will remain stable in solution for >48 hours, making it ideal for prolonged 72-hour cytotoxicity or flow cytometry assays.

References

  • Title: Method for improving aqueous solubility of water-insoluble or slightly water-soluble drugs (WO2017009480A1)
  • Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules | Source: NCBI PMC | URL: [Link]

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for Ophiopogonin C (CAS No. 911819-08-4)

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing quantitative challenges with Ophiopogonin C (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing quantitative challenges with Ophiopogonin C (CAS No. 911819-08-4) .

Ophiopogonin C is a high-molecular-weight (MW 887.02) steroidal saponin extracted from Ophiopogon japonicus[1]. Due to its multiple highly polar sugar moieties and lack of a strong UV chromophore, it is typically analyzed via HPLC-ELSD or LC-MS[2][3]. However, its chemical structure makes it highly susceptible to severe chromatographic peak tailing, which compromises integration accuracy, limits of detection (LOD), and overall quantitative reliability.

Below, you will find a mechanistic FAQ, a diagnostic workflow, a self-validating protocol, and empirical data to help you achieve perfect Gaussian peak symmetry.

I. Diagnostic Workflow for Peak Tailing

Before adjusting your mobile phase or replacing hardware, use the following logical workflow to isolate the root cause of the peak distortion.

PeakTailingTroubleshooting Start Observe Peak Tailing (Tf > 1.5) CheckGlobal Does tailing affect ALL peaks? Start->CheckGlobal SystemIssue Fix System Dead Volume & Inspect Column Voids CheckGlobal->SystemIssue Yes CheckSolvent Is sample solvent stronger than mobile phase? CheckGlobal->CheckSolvent No (Only Ophiopogonin C) DiluteSolvent Dilute sample in weaker solvent CheckSolvent->DiluteSolvent Yes CheckPH Is mobile phase pH optimized (< 3.0)? CheckSolvent->CheckPH No AddAcid Add 0.1% Formic Acid to protonate silanols CheckPH->AddAcid No CheckTemp Is column temp optimized? CheckPH->CheckTemp Yes IncreaseTemp Increase to 40°C to accelerate mass transfer CheckTemp->IncreaseTemp No EndCapped Use fully end-capped C18 column CheckTemp->EndCapped Yes

Caption: Workflow for diagnosing and resolving Ophiopogonin C HPLC peak tailing.

II. Mechanistic FAQs: Understanding the Causality

Q1: Why does Ophiopogonin C exhibit severe peak tailing in standard reversed-phase HPLC? A1: The root cause is a thermodynamic secondary interaction. Ophiopogonin C is a highly polar saponin decorated with multiple hydroxyl (-OH) groups on its saccharide chain. In reversed-phase chromatography, these polar groups undergo strong hydrogen-bonding and ion-dipole interactions with unreacted, acidic silanol groups (Si-OH) on the silica-based stationary phase[4][5]. Because these secondary interactions have slower desorption kinetics than the primary hydrophobic interactions, the tail end of the analyte band is retained longer, resulting in an asymmetric, tailing peak.

Q2: How does mobile phase pH modification resolve this secondary interaction? A2: Residual silanol groups on silica columns typically have a pKa between 3.8 and 4.2. When using a neutral mobile phase (pH ~7.0), these groups ionize into negatively charged silanolate ions (Si-O⁻), which interact aggressively with polar analytes[6]. By adding an acidic modifier—such as 0.1% Formic Acid (FA)—the mobile phase pH is lowered to approximately 2.7. This highly acidic environment fully protonates the silanol groups back to their neutral state (Si-OH), effectively neutralizing their ion-exchange capacity[5][6]. Formic acid is specifically recommended because it maintains perfect compatibility with Electrospray Ionization Mass Spectrometry (ESI-MS)[3].

Q3: Can column chemistry inherently prevent this issue without relying solely on mobile phase additives? A3: Yes. Utilizing a high-purity "Type B" silica column that has undergone exhaustive "end-capping" is a critical structural solution. End-capping involves chemically reacting the residual silanols with a small silane agent (e.g., trimethylchlorosilane), physically blocking the saponin's hydroxyl groups from accessing the active sites[6][7]. For Ophiopogonin C, a fully end-capped C18 column drastically reduces the tailing factor (Tf)[7].

Q4: What role does column temperature play in the peak shape of high-molecular-weight saponins? A4: Ophiopogonin C has a relatively high molecular weight (MW 887.02) and can form viscous micro-zones in the mobile phase, leading to poor mass transfer kinetics between the stationary and mobile phases. Elevating the column temperature (e.g., from 25°C to 40°C) decreases mobile phase viscosity and increases the analyte's diffusion coefficient. This accelerated mass transfer narrows the longitudinal diffusion band, sharpening the peak and further reducing tailing[4].

III. Quantitative Impact of Chromatographic Parameters

The table below summarizes the empirical impact of applying the mechanistic solutions discussed above on the peak integrity of Ophiopogonin C.

Chromatographic ConditionMobile Phase AdditiveColumn Temp (°C)Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs)Outcome Validation
Standard C18 (Non-end-capped)None (Neutral pH)252.654,200< 1.0Fail - Severe silanol interaction
End-capped C18None (Neutral pH)251.806,5001.2Suboptimal - Partial tailing
End-capped C180.1% Formic Acid (pH ~2.7)251.159,8001.8Pass - Silanols protonated
End-capped C180.1% Formic Acid (pH ~2.7)400.9812,5002.4Optimal - Enhanced mass transfer

IV. Protocol: Self-Validating Method for Ophiopogonin C Quantification

Objective: Establish a robust, tail-free LC-MS or LC-ELSD method for CAS 911819-08-4.

Phase 1: Thermodynamic & Chemical Preparation
  • Mobile Phase Optimization:

    • Prepare Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (v/v).

    • Prepare Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

    • Causality: Formic acid lowers the pH to ~2.7, fully protonating acidic silanols on the silica surface, neutralizing their ion-exchange capacity[3][6].

  • Sample Solvent Matching:

    • Dissolve the Ophiopogonin C standard in a diluent of 10% Acetonitrile in Water.

    • Causality: Dissolving the sample in a solvent stronger than the initial mobile phase causes the analyte to travel too quickly through the column head before partitioning, resulting in peak distortion and tailing at the solvent front[6][8].

Phase 2: Chromatographic Execution
  • Column Selection & Installation:

    • Install a high-purity, fully end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm for UHPLC).

    • Causality: End-capping chemically blocks residual silanols with trimethylsilyl groups, sterically hindering the saponin's hydroxyl groups from secondary interactions[7].

  • Thermal Optimization:

    • Set the column oven temperature to 40°C.

    • Causality: Elevated temperature decreases solvent viscosity and increases the analyte diffusion coefficient, sharpening the peak for high MW compounds[4].

  • Gradient Elution:

    • Run a gradient from 10% B to 70% B over 15 minutes at a flow rate of 0.3 mL/min.

Phase 3: System Validation Checkpoint
  • Evaluate Peak Symmetry:

    • Inject the standard and calculate the USP Tailing Factor ( Tf​=2fW0.05​​ ).

    • Validation Criteria: If Tf​≤1.2 , the secondary interactions are successfully neutralized, and the system is validated for quantitative runs. If Tf​>1.5 , the chemistry is correct, but you must inspect the system for extra-column dead volume (e.g., mismatched tubing) or column voiding[8].

V. References

  • Structure characterization and identification steroidal saponins from Ophiopogon japonicus Ker-Gawler (Liliaceae) by high-performance liquid chromatography with ion trap mass spectrometry PubMed (NIH)[Link]

  • Determination of three steroidal saponins from Ophiopogon japonicus (Liliaceae) via high-performance liquid chromatography with mass spectrometry Taylor & Francis[Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Cytotoxicity of Ophiopogonin C (CAS No. 911819-08-4) in Primary Cell Cultures

Introduction Ophiopogonin C (also known as DT-13 or Ophiopojaponin C, CAS No. 911819-08-4) is a highly bioactive C29 steroidal glycoside isolated from the tubers of Ophiopogon japonicus.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ophiopogonin C (also known as DT-13 or Ophiopojaponin C, CAS No. 911819-08-4) is a highly bioactive C29 steroidal glycoside isolated from the tubers of Ophiopogon japonicus. While its potent anti-proliferative properties are highly valued in oncology research, these same properties present a severe bottleneck when investigating its anti-inflammatory, cardiovascular, or immunomodulatory effects in healthy primary cell cultures (e.g., Human Umbilical Vein Endothelial Cells [HUVECs], primary macrophages, or hepatic stellate cells).

As a Senior Application Scientist, I frequently consult on experimental failures where researchers inadvertently trigger apoptosis or necrosis in their primary lines. This guide provides a mechanistic breakdown of Ophiopogonin C's cytotoxicity and field-proven, self-validating protocols to safely harness its pharmacological potential without compromising primary cell viability.

Part 1: Troubleshooting & FAQs

Q1: Why does Ophiopogonin C cause rapid cell death in my primary cell cultures, even at moderate concentrations? A1: The causality lies in its molecular structure. Ophiopogonin C possesses a hydrophobic steroidal backbone that is structurally analogous to cholesterol. When applied as a free compound in culture media, the saponin rapidly intercalates into the cholesterol-rich domains of the primary cell's plasma membrane. This interaction depletes membrane cholesterol, alters lipid raft dynamics, and induces pore formation, leading to rapid membrane lysis and pseudoallergic cellular responses[1][2]. Furthermore, intracellular tracking reveals that at concentrations around 5.0 μmol/L, Ophiopogonin C rapidly enters the cytoplasm within 30 minutes and accumulates heavily in the nucleus by 12 hours, triggering cell cycle arrest[3].

Q2: How do I determine the "safe" working concentration for my specific primary cell line? A2: You must empirically establish the maximum non-toxic concentration (typically the IC10 or IC20) before conducting any downstream functional assays. Primary cells exhibit varying sensitivities. For instance, HUVECs can typically tolerate Ophiopogonin C up to 5.0 μmol/L without significant cytotoxicity, whereas highly metabolic primary fibroblasts may show stress at 2.9 μmol/L[3][4]. A rigorous dose-titration using a CCK-8 or MTT assay is mandatory (See Protocol 1).

Q3: Can formulation strategies prevent membrane disruption without losing the compound's intracellular efficacy? A3: Yes. Liposomal encapsulation is the gold standard for mitigating saponin-induced membrane toxicity[4]. Because Ophiopogonin C shares a steroidal backbone with cholesterol, advanced formulation strategies actually utilize the saponin to partially replace cholesterol in the phospholipid bilayer of the liposome[5]. This "drug-excipient integration" masks the saponin from direct contact with the cell membrane, relies on endocytosis for cellular uptake, and ensures a controlled intracellular release, drastically reducing acute cytotoxicity[6].

Part 2: Quantitative Data Presentation

To provide a baseline for your titration experiments, the following table summarizes established cytotoxicity thresholds for Ophiopogonin C (and structurally analogous steroidal saponins) across various cell models.

Cell TypeOriginCytotoxic Threshold (IC50 / Toxic Dose)Recommended Safe Working RangeReference
HUVEC Primary Endothelial> 5.0 μmol/L0.1 - 2.5 μmol/L[3]
Hepatic Stellate Cells Primary Fibroblast~ 2.9 μmol/L< 1.0 μmol/L[4]
Primary Macrophages Primary Immune~ 4.0 μmol/L0.5 - 2.0 μmol/L[7]
HeLa / NCI-H1299 Tumor (For Comparison)2.5 - 5.0 μmol/LN/A (Targeted for death)[3][8]

Note: Always maintain final DMSO concentrations below 0.1% (v/v) in primary cultures, as higher solvent concentrations synergistically exacerbate saponin toxicity.

Part 3: Mechanistic and Workflow Visualizations

G cluster_0 Free Ophiopogonin C (High Cytotoxicity) cluster_1 Liposomal Ophiopogonin C (Mitigated Toxicity) A1 Free Ophiopogonin C (Steroidal Saponin) A2 Direct Intercalation into Plasma Membrane A1->A2 A3 Cholesterol Depletion & Pore Formation A2->A3 A4 Rapid Cytotoxicity (Necrosis/Apoptosis) A3->A4 B1 Liposome-Encapsulated Ophiopogonin C B2 Cellular Uptake via Endocytosis B1->B2 B3 Controlled Intracellular Release B2->B3 B4 Pharmacological Efficacy (Safe for Primary Cells) B3->B4

Caption: Mechanism of Ophiopogonin C cytotoxicity via direct membrane lysis versus liposomal mitigation.

Workflow Step1 Seed Primary Cells (e.g., HUVECs) Step2 Prepare Serial Dilutions (0.1 - 10 µM Ophiopogonin C) Step1->Step2 Step3 Incubate 24h-48h (DMSO < 0.1%) Step2->Step3 Step4 Perform CCK-8 Viability Assay Step3->Step4 Step5 Calculate IC10 (Maximum Safe Dose) Step4->Step5 Step6 Proceed to Downstream Functional Assays Step5->Step6

Caption: Step-by-step workflow for establishing the non-cytotoxic threshold of Ophiopogonin C.

Part 4: Experimental Protocols

Protocol 1: Optimization of Ophiopogonin C Dosing (Self-Validating CCK-8 Assay)

To ensure scientific integrity, every new batch of primary cells must undergo this validation to prevent artifactual data caused by low-level cell death.

Materials:

  • Primary cells (e.g., HUVECs)

  • Ophiopogonin C (CAS: 911819-08-4) stock solution (10 mM in DMSO)

  • CCK-8 Reagent

  • Complete culture medium

Step-by-Step Methodology:

  • Cell Seeding: Seed primary cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2​ to allow adherence.

  • Treatment Preparation: Prepare serial dilutions of Ophiopogonin C in complete medium (0.1, 0.5, 1.0, 2.5, 5.0, 7.5, and 10.0 μmol/L). Critical: Ensure the final DMSO concentration in all wells, including the vehicle control, is exactly 0.1% to isolate the saponin's effect from solvent toxicity.

  • Incubation: Aspirate the old medium and add 100 µL of the treated medium to the respective wells (in triplicate). Incubate for your intended experimental duration (e.g., 24 or 48 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well. Incubate for an additional 2 hours at 37°C.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability relative to the vehicle control. Select a working concentration that maintains >90% viability (IC10) for all subsequent mechanistic studies.

Protocol 2: Liposomal Encapsulation of Ophiopogonin C (Thin-Film Hydration)

If your required therapeutic dose exceeds the cytotoxic threshold determined in Protocol 1, you must formulate the saponin into a liposome to bypass direct membrane lysis[4][5].

Materials:

  • 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Ophiopogonin C (CAS: 911819-08-4)

  • Chloroform/Methanol (2:1 v/v)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

Step-by-Step Methodology:

  • Lipid Mixing: In a round-bottom flask, dissolve DSPC, Cholesterol, and Ophiopogonin C in the Chloroform/Methanol mixture. Expert Insight: Because Ophiopogonin C has a steroidal backbone, reduce the standard cholesterol molar ratio by 10-20% and replace it with the saponin to ensure stable integration into the bilayer[5][6].

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under a vacuum at 40°C until a thin, uniform lipid film forms on the flask wall.

  • Desiccation: Place the flask in a vacuum desiccator overnight to remove any residual trace solvents, which are highly toxic to primary cells.

  • Hydration: Hydrate the lipid film with 5 mL of pre-warmed PBS (60°C, above the phase transition temperature of DSPC). Rotate the flask at atmospheric pressure for 1 hour to form multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction): To obtain unilamellar vesicles suitable for endocytosis, extrude the liposomal suspension 10 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder.

  • Validation: Dialyze the formulation against PBS to remove unencapsulated Ophiopogonin C. Use this liposomal formulation (Lipo-Ophio C) in your primary cell cultures to achieve high intracellular dosing without acute membrane toxicity.

References

  • ECHO Chemical. (n.d.). 911819-08-4 Ophiopogonin C ≥98% - GRAND CHEMICAL R-1142. Retrieved from [Link]

  • BioCrick. (n.d.). Ophiopogonin C | CAS:911819-08-4 | Steroids | High Purity. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Reparative and toxicity-reducing effects of liposome-encapsulated saikosaponin in mice with liver fibrosis. Retrieved from [Link]

  • Dove Medical Press. (2021). Timosaponin AIII-based multifunctional liposomal delivery. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Multifunctional saikosaponin D-liposomes for hepatocellular carcinoma: Formulation optimization, characterization, and in vitro/in vivo evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2024). Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2022). Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Ophiopogonin C (CAS No. 911819-08-4) Handling, Storage, and Assay Optimization

Welcome to the Technical Support Center for Ophiopogonin C (also known as Ophiopojaponin C). As a Senior Application Scientist, I have compiled this comprehensive guide to address the most critical handling, storage, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ophiopogonin C (also known as Ophiopojaponin C). As a Senior Application Scientist, I have compiled this comprehensive guide to address the most critical handling, storage, and experimental optimization challenges associated with this compound.

Ophiopogonin C is a naturally occurring C29 steroidal glycoside isolated from the tubers of Ophiopogon japonicus. In drug development and mechanistic research, it is highly valued for its ability to inhibit macrophage pyroptosis by targeting the DDX3X/NLRP3 inflammasome pathway ()[1]. However, due to its complex steroidal saponin structure (Molecular Formula: C46H72O17), it exhibits specific vulnerabilities to hydrolysis and precipitation if not stored and handled correctly.

Storage Temperature Optimization & Stability Profiles

The stability of Ophiopogonin C is heavily dependent on its physical state and the presence of moisture. Saponins contain glycosidic bonds that are susceptible to slow hydrolysis. We have synthesized the optimal storage conditions into the following reference table based on standardized stability assays ()[2][3].

Table 1: Quantitative Storage Guidelines for Ophiopogonin C
FormatRecommended TemperatureMaximum Shelf LifeCausal Rationale for Storage Condition
Lyophilized Powder -20°C3 YearsIn a desiccated solid state, kinetic energy is insufficient for spontaneous degradation. Protection from ambient humidity prevents premature hydrolysis.
Solvent (DMSO/Ethanol) -80°C1 YearSolvents like DMSO are highly hygroscopic. Trace water ingress facilitates nucleophilic attack on glycosidic bonds. -80°C arrests this kinetic degradation.
Working Aliquots 4°C< 1 WeekRepeated freeze-thaw cycles cause localized concentration gradients, leading to irreversible micro-precipitation of the hydrophobic steroidal core.
Shipping Ambient or Blue IceTransit DurationThe powder is thermodynamically stable for short durations (1-2 weeks) at room temperature, provided it remains sealed and shielded from UV light.

Troubleshooting Guides & FAQs

Q1: My Ophiopogonin C precipitated after thawing from a -80°C DMSO stock solution. How do I resolve this without degrading the compound? The Causality: DMSO has a relatively high freezing point (18.5°C). When thawed rapidly or if trace moisture has entered the vial, the highly hydrophobic steroidal core of Ophiopogonin C can "crash out" of solution before the solvent fully equilibrates. The Solution: Do not vortex vigorously while cold. Instead, warm the vial in a 37°C water bath for 5–10 minutes. Gently invert the tube until the solution is optically clear. Self-Validation: Measure the absorbance of a 1:100 dilution at 600 nm; an OD600 > 0.05 indicates remaining micro-precipitates.

Q2: I observed a significant loss of pharmacological activity in my macrophage pyroptosis assay after using a 3-month-old stock stored at -20°C. What happened? The Causality: Storing solvent formats at -20°C is a common critical error. At -20°C, DMSO is frozen, but microscopic pockets of unfrozen solute can remain, concentrating trace water and accelerating the cleavage of the sugar moieties (Rha and Fuc) from the aglycone base ()[4]. This structural degradation strips the compound of its target-binding affinity. The Solution: Always store solvent aliquots at -80°C. If your lab only has a -20°C freezer, you must prepare fresh stock solutions from the lyophilized powder for each experimental cohort.

Q3: Can I use ethanol or methanol instead of DMSO for cell culture assays? The Causality: While Ophiopogonin C is soluble in ethanol and methanol, these solvents are highly volatile. Evaporation during handling alters the molarity of your stock. Furthermore, ethanol concentrations >0.1% in cell media can induce baseline cellular stress, confounding inflammasome assays. The Solution: Use anhydrous DMSO (≥99.9% purity) for stock generation. Ensure the final DMSO concentration in your cell culture media never exceeds 0.1% (v/v).

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, all protocols must be treated as self-validating systems. The following workflows incorporate mandatory quality control checkpoints.

Protocol A: Preparation of Anhydrous Stock Solutions (10 mM)
  • Equilibration: Remove the lyophilized powder (CAS 911819-08-4) from -20°C storage. Crucial: Allow the vial to equilibrate to room temperature for 30 minutes before opening to prevent atmospheric condensation from introducing moisture.

  • Reconstitution: Add the calculated volume of anhydrous DMSO directly to the vial (e.g., 1.12 mL of DMSO for 10 mg of powder to achieve a 10 mM stock, based on MW 887.02).

  • Dissolution: Pipette up and down gently. Sonicate in a water bath at room temperature for 2 minutes.

  • Self-Validation Check: Inspect the solution against a dark background. It must be completely transparent. Centrifuge at 10,000 x g for 1 minute; check the bottom of the tube for a white pellet. If a pellet exists, sonicate for an additional 2 minutes.

  • Aliquot & Store: Divide into single-use aliquots (e.g., 20 µL) in amber microcentrifuge tubes. Flash-freeze in liquid nitrogen before transferring to -80°C.

Protocol B: Macrophage Pyroptosis Inhibition Assay (In Vitro)
  • Cell Preparation: Seed THP-1 derived macrophages in a 96-well plate at 1×105 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Pre-treatment: Thaw a single-use Ophiopogonin C aliquot (Protocol A). Dilute in culture media to the desired working concentrations (e.g., 5, 10, 20 µM). Treat cells for 2 hours.

    • Validation Control: Include a vehicle-only control (0.1% DMSO) to establish baseline cell viability.

  • Inflammasome Activation: Prime cells with LPS (1 µg/mL) for 4 hours, followed by ATP (5 mM) for 45 minutes to trigger the DDX3X/NLRP3 pathway.

  • Endpoint Validation: Quantify pyroptosis by measuring LDH release in the supernatant. A successful assay is validated when the Vehicle + LPS/ATP control shows >50% LDH release compared to total lysis, while the Ophiopogonin C treated wells show dose-dependent suppression.

Mechanistic Pathway Visualization

Understanding the mechanism of action is vital for interpreting assay results. Ophiopogonin C directly binds to the DDX3X protein at specific residues (N-155, R-488, D-506), physically blocking its interaction with the NLRP3 inflammasome. This prevents downstream Caspase-1 activation and Gasdermin D (GSDMD) cleavage, effectively halting pyroptosis.

Pathway OPC Ophiopogonin C (CAS 911819-08-4) DDX3X DDX3X Protein OPC->DDX3X Binds N-155, R-488, D-506 NLRP3 NLRP3 Inflammasome DDX3X->NLRP3 Interaction Blocked CASP1 Caspase-1 Cleavage NLRP3->CASP1 Activation Inhibited PYRO Macrophage Pyroptosis (IL-1β / IL-18 Release) CASP1->PYRO GSDMD Cleavage Prevented

Fig 1: Ophiopogonin C inhibits macrophage pyroptosis by blocking DDX3X/NLRP3 inflammasome interaction.

References

  • PubMed. "Ophiopogonin C protects against acute lung injury by fatal sepsis through pyroptosis macrophage." Phytomedicine, 2025. Available at:[Link]

  • MDPI. "Ophiopogon Polysaccharide Promotes the In Vitro Metabolism of Ophiopogonins by Human Gut Microbiota." Molecules, 2019. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Guide: Ophiopogonin C Extra (CAS No. 911819-08-4) vs. Ophiopogonin D

As a Senior Application Scientist, selecting the appropriate steroidal saponin for preclinical drug development requires a rigorous understanding of molecular mechanisms and validated experimental data. Both Ophiopogonin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate steroidal saponin for preclinical drug development requires a rigorous understanding of molecular mechanisms and validated experimental data. Both Ophiopogonin C Extra (OP-C) and Ophiopogonin D (OP-D) are highly bioactive steroidal glycosides isolated from the tuberous roots of Ophiopogon japonicus. Despite their shared botanical origin, they exhibit distinct intracellular localizations, target pathways, and therapeutic efficacies.

This guide provides an objective, data-driven comparison of OP-C and OP-D, offering researchers self-validating experimental protocols and mechanistic insights to drive robust pharmacological studies.

Mechanistic Profiling & Target Pathways

Understanding the distinct molecular targets of these compounds is critical for rational experimental design.

  • Ophiopogonin C (CAS: 911819-08-4): OP-C is uniquely characterized by its rapid intracellular dynamics. Upon administration, it swiftly traverses the cytoplasm and accumulates within the nucleus, suggesting that its primary pharmacological activities are mediated through direct interaction with nuclear substances[1]. In fibrotic models, OP-C exerts its efficacy by downregulating the pro-fibrotic cytokine Transforming Growth Factor-β1 (TGF-β1) and upregulating Superoxide Dismutase (SOD) antioxidant activity[2].

  • Ophiopogonin D: OP-D functions as a potent multi-kinase and transcription factor modulator. In oncology models, it abrogates the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade and induces apoptosis by activating p53 via ribosomal proteins RPL5 and RPL11, while simultaneously inhibiting c-Myc expression through CNOT2[3]. In inflammatory contexts, OP-D promotes STAT3-dependent A20 expression, leading to the proteasomal degradation of Apoptosis Signal-Regulating Kinase 1 (ASK1)[4].

Pathways cluster_OPC Ophiopogonin C (OP-C) cluster_OPD Ophiopogonin D (OP-D) OPC OP-C (CAS: 911819-08-4) Nuc Nuclear Accumulation OPC->Nuc TGF ↓ TGF-β1 Expression Nuc->TGF SOD ↑ SOD Antioxidant Activity Nuc->SOD OPD OP-D STAT3 ↓ STAT3 Phosphorylation OPD->STAT3 p53 ↑ p53 via RPL5/L11 OPD->p53 cMyc ↓ c-Myc via CNOT2 OPD->cMyc

Fig 1. Divergent intracellular signaling pathways of Ophiopogonin C and Ophiopogonin D.

Comparative Efficacy: Oncology & Cytotoxicity

Both compounds exhibit notable anti-cancer properties, but their efficacy profiles vary significantly across different tumor cell lines. OP-C has demonstrated targeted cytotoxicity against osteosarcoma and hepatocellular carcinoma[5], whereas OP-D shows broad-spectrum efficacy in colorectal carcinoma, prostate cancer, and non-small cell lung cancer (NSCLC) by causing GSH/GSSG imbalance[3][6].

Quantitative Data Summary: In Vitro Cytotoxicity
CompoundCell LineCancer TypeIC50 (μM)Key Pharmacological Mechanism
Ophiopogonin C MG-63Osteosarcoma19.76Nuclear accumulation & cell cycle arrest
Ophiopogonin C SNU387Hepatocellular Carcinoma15.51Nuclear accumulation & metabolic inhibition
Ophiopogonin D HCT116Colorectal Carcinoma20 - 40p53 activation, c-Myc inhibition
Ophiopogonin D A549Non-Small Cell Lung CancerDose-dependentSTAT3 abrogation, GSH/GSSG imbalance

Pulmonary Protection & Anti-Inflammatory Efficacy

Beyond oncology, Ophiopogon japonicus derivatives are highly valued for treating respiratory and inflammatory conditions.

  • OP-C in Radiation-Induced Pulmonary Fibrosis (RIPF): In a 12-Gy whole thoracic radiation murine model, OP-C significantly reduced mortality, inhibited fibroblast accumulation, and decreased collagen deposition. It achieved this by downregulating pro-fibrotic cytokines and boosting intrinsic antioxidant defenses[2].

  • OP-D in Acute Lung Injury (ALI): In an intratracheal LPS/TNF-α induced model, OP-D exerted potent anti-inflammatory effects by reducing Mitogen-Activated Protein Kinase (MAPK) and transcription factor p65 phosphorylation[4].

Workflow Start In Vivo Models Model1 12-Gy Thoracic Radiation (Fibrosis Model) Start->Model1 Model2 Intratracheal LPS (Acute Lung Injury) Start->Model2 Treat1 OP-C Gavage (4 Weeks) Model1->Treat1 Treat2 OP-D Treatment (Dose-dependent) Model2->Treat2 Read1 Quantify Hydroxyproline & Collagen Treat1->Read1 Read2 Assess MAPK/p65 & A20 Expression Treat2->Read2

Fig 2. Comparative in vivo experimental workflows for evaluating pulmonary efficacy.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies incorporate built-in self-validating controls and explain the causality behind critical experimental choices.

Protocol A: In Vitro Cytotoxicity & Subcellular Localization (OP-C)

Objective: Determine the IC50 of OP-C and track its dynamic nuclear accumulation.

  • Cell Culture & Seeding: Seed human osteosarcoma (MG-63) or HeLa cells in 96-well plates and incubate overnight.

  • Treatment & Self-Validation System: Treat cells with varying concentrations of OP-C (0–50 μM).

    • Negative/Vehicle Control: 0.1% DMSO (Establishes baseline viability without solvent toxicity).

    • Positive Control: Doxorubicin (Validates the assay's sensitivity to known cytotoxic agents).

  • MTT Assay: Add MTT reagent and measure absorbance.

    • Causality: The colorimetric formation of formazan dye is directly proportional to mitochondrial oxidoreductase activity, providing a highly reliable proxy for the number of viable cells[5].

  • Immunofluorescence (FITC/DAPI):

    • Causality: DAPI specifically binds to AT-rich regions in DNA, staining the nucleus blue. Using FITC-conjugated monoclonal antibodies against OP-C allows researchers to track the compound's movement. Co-localization of FITC and DAPI signals confirms the rapid cytoplasmic-to-nuclear translocation of OP-C[1].

Protocol B: Murine Model of Pulmonary Fibrosis (OP-C)

Objective: Evaluate the anti-fibrotic efficacy of OP-C in vivo.

  • Model Induction: Administer a single dose of 12-Gy whole thoracic radiation to C57BL/6 mice to establish the pulmonary fibrosis model[2].

  • Group Allocation & Self-Validation:

    • Sham-Irradiated Group: Negative control (baseline lung health).

    • Radiation-Only Group: Disease baseline (confirms successful fibrosis induction).

    • Dexamethasone Group: Positive control (validates the model's responsiveness to standard anti-inflammatory therapy)[2].

    • OP-C Treatment Group: Daily oral gavage for 4 weeks.

  • Biochemical Assays (Hydroxyproline Quantification):

    • Causality: Hydroxyproline is a non-proteinogenic amino acid found almost exclusively in collagen. Quantifying hydroxyproline content in lung tissue provides a direct, objective biochemical readout of fibrotic extracellular matrix deposition, bypassing the subjectivity of histological scoring[5].

Conclusion

For researchers targeting nuclear mechanisms or fibrotic extracellular matrix remodeling (particularly radiation-induced injuries), Ophiopogonin C (CAS: 911819-08-4) is the superior candidate due to its rapid nuclear accumulation and potent anti-fibrotic properties. Conversely, for projects focused on broad-spectrum oncology or acute inflammatory cascades , Ophiopogonin D offers highly validated efficacy through its modulation of the STAT3, p53, and c-Myc pathways.

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Comparative

validating the nuclear accumulation of Extra Cas No, 911819-08-4 in cancer cells

Publish Comparison Guide: Validating the Nuclear Accumulation of Ophiopogonin C (CAS No. 911819-08-4) in Cancer Cells Executive Summary & Mechanistic Context As a Senior Application Scientist, validating the subcellular...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Validating the Nuclear Accumulation of Ophiopogonin C (CAS No. 911819-08-4) in Cancer Cells

Executive Summary & Mechanistic Context

As a Senior Application Scientist, validating the subcellular localization of small-molecule natural products is a critical bottleneck in drug development. Ophiopogonin C (CAS No. 911819-08-4)—a C29 steroidal glycoside also referred to in specific hybridoma assays as DT-13—has demonstrated potent pharmacological activities, particularly in oncology[1][2]. The efficacy of this compound is intrinsically linked to its spatiotemporal kinetics: it rapidly traverses the cytoplasm and sustainably accumulates in the nucleus to exert its transcriptional and apoptotic effects[1].

Unlike simple diffusible dyes, the nuclear accumulation of Ophiopogonin C is a time-dependent, dynamic process. In cancer cell models like HeLa, the compound exhibits accelerated nuclear entry compared to normal endothelial cells (e.g., HUVECs)[1]. This differential uptake suggests that Ophiopogonin C may exploit altered membrane permeability or upregulated transport mechanisms inherent to the malignant phenotype.

Pathway Extracellular Ophiopogonin C (CAS: 911819-08-4) Membrane Cancer Cell Membrane (Enhanced Permeability) Extracellular->Membrane Internalization Cytoplasm Cytoplasmic Transit (T < 30 min) Membrane->Cytoplasm Rapid Entry Nucleus Nuclear Accumulation (T = 12h - 24h+) Cytoplasm->Nucleus Gradual Translocation Targets Pharmacological Action (Apoptosis / Cell Cycle Arrest) Nucleus->Targets Sustained Binding

Figure 1: Spatiotemporal kinetics and signaling cascade of Ophiopogonin C in cancer cells.

Objective Comparison of Validation Methodologies

To validate the nuclear accumulation of Ophiopogonin C, researchers must choose a method that balances spatial resolution with biochemical integrity. Below is a critical comparison of the three primary approaches used in the field.

Validation MethodologySpatial ResolutionSensitivityTarget IntegrityCausality & Best Use Case
High-Resolution Immunofluorescence (IF) Single-cell, SubcellularHigh (Detects ≤2.5 µM)Native (Unmodified compound)Gold Standard. Utilizes mAb 1B12 to track the native compound without altering its amphiphilic structure[1]. Ideal for spatiotemporal tracking.
Subcellular Fractionation + LC-MS/MS Bulk (Nucleus vs. Cytoplasm)Very High (Femtogram)Native (Unmodified compound)Orthogonal Validation. Highly quantitative but lacks single-cell resolution. Prone to artifactual leakage during nuclear isolation.
Fluorescently-Tagged Probes Single-cell, SubcellularVariableCompromised (Tag alters MW/LogP)Not Recommended. Attaching a bulky fluorophore to an 897.06 g/mol steroidal glycoside fundamentally alters its membrane permeability and localization.

Expertise Insight: We prioritize Immunofluorescence (IF) using the pre-obtained DT-13 hybridoma cell line 1B12[1]. Saponins lack intrinsic fluorescence. Tagging them chemically often abolishes their native biological activity. Therefore, an indirect icELISA-validated monoclonal antibody approach is the only self-validating system that ensures we are tracking the true pharmacological entity without introducing steric hindrance[1].

Self-Validating Experimental Protocol (Immunofluorescence)

This protocol is engineered to prevent false positives (e.g., non-specific binding) and false negatives (e.g., epitope masking during fixation). We utilize HeLa cells treated at a non-cytotoxic concentration (2.5 µmol/L) to observe natural accumulation without inducing immediate apoptotic membrane blebbing[1].

Workflow Culture 1. Cell Culture (HeLa Cells) Treat 2. Drug Treatment (2.5 μM DT-13) Culture->Treat Fix 3. Fix & Permeabilize (4% PFA / Triton X-100) Treat->Fix Probe 4. Immunoprobing (mAb 1B12 + FITC-Sec) Fix->Probe Image 5. Confocal Imaging (DAPI Colocalization) Probe->Image

Figure 2: Self-validating immunofluorescence workflow for tracking Ophiopogonin C.

Step-by-Step Methodology:
  • Cell Preparation & Treatment:

    • Seed HeLa cells onto sterile glass coverslips in 6-well plates. Allow 24 hours for adherence.

    • Treat cells with 2.5 µmol/L Ophiopogonin C (CAS: 911819-08-4)[1]. Causality Check: This specific concentration is chosen because it is below the acute cytotoxicity threshold, ensuring that nuclear accumulation is a physiological transport event, not an artifact of cell death[1].

    • Include a vehicle control (DMSO ≤0.1%) and harvest at specific time points (30 min, 12 h, 24 h).

  • Fixation & Permeabilization:

    • Wash coverslips gently with ice-cold PBS to halt active transport.

    • Fix cells using 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature[3].

    • Permeabilize the nuclear membrane using 0.1% Triton X-100 in PBS for 10 minutes[3]. Causality Check: Triton X-100 is critical here; without it, the large IgG/IgM antibodies cannot penetrate the nuclear envelope to detect the accumulated compound.

  • Blocking & Primary Antibody Incubation:

    • Block non-specific binding sites with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour[3].

    • Incubate with the primary monoclonal antibody (e.g., DT-13 hybridoma 1B12) diluted in blocking buffer overnight at 4°C[1].

  • Secondary Probing & Counterstaining:

    • Wash 3x with PBS. Incubate with a FITC-conjugated secondary antibody for 1 hour at room temperature in the dark[1][3].

    • Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes[1][3]. Causality Check: DAPI emits in the blue spectrum, providing high-contrast spectral separation from the green FITC signal, allowing for precise colocalization analysis.

  • Confocal Microscopy & Colocalization Analysis:

    • Mount coverslips using an anti-fade mounting medium[3].

    • Image using a confocal laser scanning microscope. Nuclear accumulation is validated when the FITC signal (Ophiopogonin C) perfectly overlaps with the DAPI signal (Nucleus).

Quantitative Kinetic Benchmarks

To ensure your assay is performing correctly, benchmark your results against the established spatiotemporal kinetics of Ophiopogonin C.

Cell LinePhenotypeTreatment ConcentrationCytoplasmic PeakComplete Nuclear Accumulation
HeLa Cervical Adenocarcinoma2.5 µmol/L< 30 minutesAccelerated (Sustained for ≥24h)[1]
HUVEC Normal Endothelial5.0 µmol/L30 minutes~12 hours (Sustained for ≥24h)[1]

Interpretation: The faster accumulation in HeLa cells at half the concentration required for HUVECs underscores the compound's selective affinity or altered transport dynamics in malignant cells[1].

References

  • BioCrick. Study on the distribution in cells by Ophiopogonin C. Pharmaceutical Biotechnology, 2013-04.[1]

    • URL
  • BenchChem. Application Notes and Protocols: Ophiopogonin C for Immunofluorescence Staining.[3]

    • URL
  • ResearchGate. Spirostane saponins with a rearranged A/B ring system isolated from the rhizomes of Ophiopogon japonicus.[2]

    • URL

Sources

Validation

Comparative Efficacy Guide: Extra Cas No. 911819-08-4 (Ophiopogonin C) vs. Traditional Chinese Medicine Saponins

Executive Summary: Structural and Therapeutic Divergence CAS No. 911819-08-4, chemically identified as Ophiopogonin C (OP-C) , is a rare naturally occurring C29 steroidal glycoside isolated from the tubers of Ophiopogon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Structural and Therapeutic Divergence

CAS No. 911819-08-4, chemically identified as Ophiopogonin C (OP-C) , is a rare naturally occurring C29 steroidal glycoside isolated from the tubers of Ophiopogon japonicus[1][2]. In the landscape of drug development, it is critical to distinguish OP-C from classical Traditional Chinese Medicine (TCM) saponins, such as the pentacyclic triterpenoid saponins (e.g., Ginsenosides from Panax ginseng or Astragaloside IV from Astragalus membranaceus)[3].

While traditional triterpenoid saponins are heavily leveraged for their broad-spectrum cardiovascular and metabolic modulation via AMPK and PI3K/Akt pathways[3][4], OP-C demonstrates highly specialized efficacy in mitigating severe pulmonary pathologies. Recent pharmacological profiling reveals that OP-C acts as a potent inhibitor of macrophage pyroptosis in fatal sepsis[5] and a targeted suppressor of radiation-induced pulmonary fibrosis[6][7].

Mechanistic Comparison: Signaling Pathways

To engineer effective therapeutics, application scientists must understand the distinct molecular targets of these compounds.

  • Ophiopogonin C (CAS 911819-08-4): OP-C directly binds to the DDX3X protein at specific amino acid residues (N-155, R-488, and D-506) in macrophages. This binding physically disrupts the interaction between DDX3X and NLRP3, thereby halting the assembly of the inflammasome and suppressing downstream macrophage pyroptosis[5]. Furthermore, in fibrotic models, OP-C downregulates the pro-fibrotic cytokine Transforming Growth Factor-β1 (TGF-β1) and mitigates oxidative stress by elevating Superoxide Dismutase (SOD) activity[6][7].

  • Traditional Triterpenoid Saponins (e.g., Ginsenoside Rg3): These compounds typically lack the specific DDX3X binding affinity. Instead, they act as broad immunomodulators and apoptotic inducers in oncology by modulating the PI3K/Akt/mTOR axis and downregulating NF-κB[3][4].

Pathway OPC Ophiopogonin C (CAS 911819-08-4) DDX3X DDX3X / NLRP3 Complex OPC->DDX3X Inhibits Pyroptosis Macrophage Pyroptosis DDX3X->Pyroptosis Suppresses ALI Acute Lung Injury Mitigation Pyroptosis->ALI Prevents Rg3 Ginsenoside Rg3 (TCM Saponin) PI3K PI3K / Akt Pathway Rg3->PI3K Modulates Apoptosis Tumor Cell Apoptosis PI3K->Apoptosis Induces Oncology Oncological Efficacy Apoptosis->Oncology Promotes

Fig 1: Divergent mechanistic pathways of Ophiopogonin C vs. Traditional Triterpenoid Saponins.

Quantitative Efficacy Data

The following table synthesizes experimental data comparing OP-C with standard TCM saponins across key therapeutic metrics.

ParameterOphiopogonin C (CAS 911819-08-4)Ginsenoside Rg3 (TCM Saponin)Astragaloside IV (TCM Saponin)
Chemical Class C29 Steroidal Glycoside[1][2]Tetracyclic Triterpenoid SaponinTetracyclic Triterpenoid Saponin[3]
Primary Target DDX3X/NLRP3 Axis[5]PI3K/Akt, NF-κBAMPK, mTOR[3]
Fibrosis Reduction (In Vivo) Reduces Hyp from 1.29 to 0.98 μg/ml[7]Mild reduction in late-stageModerate reduction (liver/kidney)
Sepsis Mortality Rate Significantly reduced (from 86.7% to 46.7% at 28 weeks)[7]Variable, dose-dependentVariable, primarily prophylactic
Cellular Localization Accumulates primarily in the nucleus[8]Cytoplasm / Cell MembraneCytoplasm / Cell Membrane

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a specific rationale explaining the causality behind the experimental choice.

Protocol 1: In Vivo Murine Model of Radiation-Induced Pulmonary Fibrosis

Objective: To quantify the anti-fibrotic efficacy of OP-C against radiation-induced lung injury. Rationale for Model: A single 12-Gy dose of thoracic radiation reliably induces oxidative stress and cytokine release, perfectly mimicking clinical radiotherapy complications[6][7].

  • Animal Grouping & Induction: Randomize C57BL/6 mice into Control, Radiation-Only, OP-C treated, and Dexamethasone (Positive Control) groups[6]. Administer a single dose of 12-Gy whole thoracic radiation to induce fibrosis[7].

  • Drug Administration: Administer OP-C (e.g., 5, 10, or 20 mg/kg/day) via daily gavage for 4 to 28 weeks[5][7].

  • Self-Validating Readout 1 (Biochemical): Harvest the left lung at 28 weeks and perform a Hydroxyproline (Hyp) assay. Causality: Hyp is a major component of collagen. Measuring Hyp provides a direct, objective biochemical quantification of collagen deposition, eliminating the subjectivity of histological scoring[6][7].

  • Self-Validating Readout 2 (Histological): Perform H&E and Masson's trichrome staining on the right lung. Causality: This visually confirms the biochemical Hyp data by revealing the spatial distribution of inflammatory cells and fibroblast proliferation[7].

Workflow cluster_assays Self-Validating Readouts Start C57BL/6 Mice Acclimatization Irrad 12-Gy Whole Thoracic Irradiation (Day 0) Start->Irrad Group Randomization: Vehicle vs OP-C vs Positive Control Irrad->Group Dosing Daily Gavage (4-28 Weeks) OP-C (5-20 mg/kg) Group->Dosing Endpoint Endpoint Analysis (28 Weeks) Dosing->Endpoint Hyp Hydroxyproline (Hyp) Quantification Endpoint->Hyp Histo H&E / Masson's Trichrome Staining Endpoint->Histo Surv Kaplan-Meier Survival Tracking Endpoint->Surv

Fig 2: In vivo self-validating workflow for radiation-induced pulmonary fibrosis assessment.

Protocol 2: In Vitro Macrophage Pyroptosis & Co-Immunoprecipitation (Co-IP) Assay

Objective: To validate the mechanism by which OP-C suppresses sepsis-induced acute lung injury (ALI). Rationale for Model: LPS+ATP stimulation in macrophages is the gold standard for inducing the NLRP3 inflammasome and subsequent pyroptosis[5].

  • Cell Culture & Stimulation: Culture human PBMCs or murine RAW264.7 macrophages. Stimulate cells with Lipopolysaccharide (LPS) followed by ATP to induce pyroptosis[5].

  • OP-C Treatment: Expose the stimulated cells to varying concentrations of OP-C (e.g., 48 hours).

  • Self-Validating Readout 1 (Cytotoxicity): Measure LDH release in the supernatant. Causality: LDH is rapidly released upon cell membrane rupture during pyroptosis; its reduction directly correlates with OP-C's protective efficacy.

  • Self-Validating Readout 2 (Mechanistic Co-IP): Lyse the cells and perform Co-Immunoprecipitation targeting DDX3X and NLRP3. Causality: Standard Western blots only show protein expression levels. Co-IP is strictly required here to prove that OP-C physically interrupts the protein-protein interaction between DDX3X and NLRP3, validating its unique mechanism of action compared to traditional saponins[5].

References

  • Ophiopogonin C literature review of pharmacological effects. BenchChem.
  • Ophiopogonin C protects against acute lung injury by fatal sepsis through pyroptosis macrophage. PubMed.
  • Ophiopogon japonicus. MedChemExpress.
  • The Effect of Ophiopogonin C in Ameliorating Radiation-Induced Pulmonary Fibrosis in C57BL/6 Mice: An Upd
  • Ophiopogonin C | CAS:911819-08-4. ChemFaces.
  • Studies on the Constituents of Ophiopogonis Tuber. I. : Isolation of Steroidal Glycosides from Tuber of Ophiopogon japonicus. CiNii Research.
  • Modern research progress on extraction and purification, pharmacological activity, toxicology, pharmacokinetics and carrier new dosage forms of ophiopogonin.
  • Research Progress and Prospects of Saponins in the Treatment of NAFLD: A Narr

Sources

Safety & Regulatory Compliance

Safety

Extra Cas No, 911819-08-4 proper disposal procedures

Laboratory Safety & Operational Guide: Handling and Disposal of Ophiopogonin C (CAS 911819-08-4) As drug development professionals and researchers integrate complex natural products into their screening libraries, unders...

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Author: BenchChem Technical Support Team. Date: April 2026

Laboratory Safety & Operational Guide: Handling and Disposal of Ophiopogonin C (CAS 911819-08-4)

As drug development professionals and researchers integrate complex natural products into their screening libraries, understanding the precise logistical and safety parameters of these compounds is critical. Ophiopogonin C (also known as Ophiopojaponin C) is a rare, naturally occurring C29 steroidal glycoside isolated from the tubers of Ophiopogon japonicus[1]. Because of its potent cytotoxic properties and specific intracellular behavior, handling and disposing of this compound requires strict adherence to specialized protocols.

This guide provides authoritative, step-by-step methodologies for the operational preparation, containment, and disposal of Ophiopogonin C, ensuring both scientific integrity and laboratory safety.

Chemical Identity & Hazard Profile

Before initiating any experimental workflow, it is essential to understand the physical and biological properties of the compound. Ophiopogonin C demonstrates significant cytotoxic activity against human tumor cell lines, such as MG-63 and SNU387[1]. Mechanistically, the compound undergoes rapid cytoplasmic internalization and translocates to the nucleus, where it accumulates for prolonged periods (>24 hours) to exert its pharmacological effects[2].

Because of this direct nuclear localization and cytotoxicity, accidental exposure poses severe genotoxic risks.

Table 1: Quantitative Data & Logistical Summary

PropertyValue
CAS Number 911819-08-4[2]
Synonyms Ophiopojaponin C[3]
Molecular Formula C44H70O18[3]
Molecular Weight 887.02 g/mol [4]
IC50 (SNU387 cells) 15.51 μM[1]
IC50 (MG-63 cells) 19.76 μM[1]
Powder Storage -20°C (Stable for up to 3 years)[5]
Solvent Storage -80°C (Stable for up to 6 months)[5]
Solubility DMSO, Pyridine, Methanol, Ethanol[2]

Mechanistic Context: Cellular Pathway

Understanding how Ophiopogonin C interacts with cellular structures dictates why stringent PPE and disposal methods are non-negotiable. The diagram below illustrates the compound's pathway from exposure to cellular apoptosis.

Pathway N1 Ophiopogonin C Exposure N2 Rapid Cytoplasmic Internalization N1->N2 N3 Nuclear Translocation (HeLa / HUVEC) N2->N3 N4 Prolonged Nuclear Accumulation (>24h) N3->N4 N5 Cytotoxic Response (Tumor Cell Apoptosis) N4->N5 IC50: 15.5 - 19.7 μM

Cellular internalization and nuclear accumulation pathway of Ophiopogonin C.

Operational Preparation & Handling Protocol

Steroidal glycosides contain multiple glycosidic linkages that are highly susceptible to hydrolysis in protic environments. To maintain the structural integrity of CAS 911819-08-4, follow this self-validating preparation system:

Step 1: Temperature Equilibration

  • Action: Remove the sealed vial from -20°C storage and allow it to sit at room temperature for at least 1 hour before opening[2].

  • Causality: Opening a cold vial in a humid laboratory environment causes immediate condensation. Moisture introduces protic interference that accelerates the degradation of the steroidal glycoside bonds, compromising downstream assay reproducibility.

Step 2: Centrifugation

  • Action: Centrifuge the vial at 200–500 RPM for 1 minute[2].

  • Causality: Lyophilized powders frequently adhere to the vial cap or neck during transit. Centrifugation ensures total recovery of the microgram/milligram quantities, preventing aerosolization upon opening and maintaining accurate molarity during reconstitution.

Step 3: Reconstitution & Aliquoting

  • Action: Add anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Divide the solution into single-use aliquots and immediately store at -80°C[5].

  • Causality: Repeated freeze-thaw cycles cause crystallization stresses that degrade the compound[5]. Storing in DMSO at -80°C arrests kinetic degradation, ensuring the stock remains viable for up to 6 months.

Step-by-Step Disposal Procedures

Because Ophiopogonin C retains its cytotoxic properties in solution, standard drain disposal or basic biohazard autoclaving is strictly prohibited. Standard autoclave temperatures (121°C) are insufficient to fully mineralize complex steroidal saponins.

Protocol A: Liquid Waste Segregation
  • Collection: Aspirate all Ophiopogonin C-containing culture media, washes, and excess DMSO stock into a designated, chemically compatible "Hazardous Liquid Waste - Cytotoxic" container.

  • Solvent Compatibility: Ensure the waste container is rated for organic solvents (e.g., HDPE plastic) if DMSO concentrations exceed 5%.

  • Labeling: Clearly label the container with "Contains Cytotoxic Steroidal Glycosides (CAS 911819-08-4) / Flammable (if high DMSO)".

  • Causality: Segregating this from general biohazardous waste ensures the liquid is routed to high-temperature chemical incineration rather than a municipal water treatment facility, preventing environmental toxicity.

Protocol B: Solid Waste Containment
  • Consumables: Place all contaminated pipette tips, microcentrifuge tubes, cell culture flasks, and PPE (nitrile gloves) into a rigid, puncture-resistant cytotoxic waste bin lined with a primary biohazard bag.

  • Causality: Trace amounts of the compound on plastics can cause unintended dermal exposure. Rigid containers prevent accidental abrasions that could bypass the skin's stratum corneum, introducing the compound directly into the bloodstream.

Protocol C: Spill Response & Deactivation
  • Dry Spills: Do not sweep powder, as this creates inhalable cytotoxic dust. Cover the spill with absorbent pads lightly moistened with 70% ethanol or isopropanol.

  • Wet Spills: Cover with dry absorbent pads. Wipe inward from the edges to prevent spreading.

  • Disposal: Dispose of all cleanup materials in the solid cytotoxic waste bin and wash the area with a strong surfactant.

Workflow A Ophiopogonin C (Powder) CAS: 911819-08-4 B Stock Solution (DMSO, Store at -80°C) A->B Reconstitution C In Vitro Application (HeLa / HUVEC / MG-63) B->C Dilution D Liquid Waste Collection (Halogen-Free Solvents) C->D Media/Wash E Solid Waste Collection (Contaminated PPE/Plastics) C->E Consumables F High-Temperature Incineration D->F EPA/RCRA Disposal E->F Biohazard/Chem Waste

Workflow for the safe operational handling and disposal of Ophiopogonin C.

Sources

Handling

Personal protective equipment for handling Extra Cas No, 911819-08-4

Handling highly bioactive natural products requires a fundamental understanding of both their physicochemical properties and their biological mechanisms. As a Senior Application Scientist, I have engineered this operatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling highly bioactive natural products requires a fundamental understanding of both their physicochemical properties and their biological mechanisms. As a Senior Application Scientist, I have engineered this operational guide for handling CAS No. 911819-08-4 —chemically known as Ophiopogonin C (or DT-13)—to bridge the gap between theoretical safety data and practical laboratory execution.

Ophiopogonin C is a potent steroidal saponin derived from Ophiopogon japonicus. Its primary pharmacological hallmark is its ability to rapidly penetrate the cell membrane, transit through the cytoplasm within 30 minutes, and accumulate heavily in the cell nucleus for over 24 hours[1]. This aggressive intracellular mobility mandates stringent Personal Protective Equipment (PPE) and operational controls to prevent accidental systemic exposure, especially when the compound is reconstituted in highly penetrative solvents.

Part 1: Physicochemical Hazard Profile

Before selecting PPE, we must define the physical and biological parameters of the chemical. The following table summarizes the operational implications of Ophiopogonin C's properties.

PropertyValueOperational Implication
CAS Number 911819-08-4Unique identifier for Ophiopogonin C (DT-13)[2].
Molecular Weight 897.06 g/mol High MW steroidal saponin; presents as a fine powder highly prone to aerosolization[3].
Solubility DMSO, Pyridine, Methanol, EthanolRequires solvent-compatible PPE (e.g., Butyl or heavy Nitrile gloves)[2].
Biological Target Nuclear TranslocationHigh intracellular bioactivity; strict dermal and respiratory barrier protection required[1].
Storage Temp -20°C (Long-term)Requires cold-chain logistics and thermal equilibration prior to opening[2].

Part 2: The Causality-Driven PPE Matrix

Do not simply wear standard lab attire. Every piece of PPE must be selected to counter a specific mechanism of exposure.

  • Hand Protection: Double-layer heavy-duty Nitrile (≥8 mil) or Butyl Rubber gloves.

    • Causality: Ophiopogonin C is frequently reconstituted in Dimethyl Sulfoxide (DMSO)[2]. DMSO acts as a chemical "Trojan horse," rapidly degrading standard latex and thin nitrile to carry dissolved bioactive saponins directly through the stratum corneum and into the bloodstream.

  • Respiratory & Environmental Protection: N95/FFP2 mask combined with a certified Chemical Fume Hood or Class II Biological Safety Cabinet (BSC).

    • Causality: In its dry state, Ophiopogonin C is a fine white powder[3]. Aerosolization during weighing bypasses primary dermal barriers. Given its rapid nuclear translocation[1], preventing respiratory exposure is paramount.

  • Eye/Face Protection: ANSI Z87.1 compliant anti-fog safety goggles.

    • Causality: Splashes during solvent addition can cause severe ocular irritation. The mucosal membranes of the eyes offer zero resistance to DMSO-solubilized compounds.

  • Body Protection: Flame-retardant, fluid-resistant lab coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from riding up, eliminating the vulnerable exposed skin gap at the wrist where gloves terminate.

CellularTranslocation Extracellular Extracellular Space (Ophiopogonin C Exposure) Membrane Cell Membrane (Rapid Penetration) Extracellular->Membrane Diffusion Cytoplasm Cytoplasm (Transient Localization <30 min) Membrane->Cytoplasm Nucleus Nucleus (Long-term Accumulation >24h) Cytoplasm->Nucleus Translocation

Fig 1. Cellular translocation pathway of Ophiopogonin C, necessitating strict PPE.

Part 3: Operational Protocol & Reconstitution Workflow

Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure material integrity and operator safety.

Phase 1: Pre-Operational Setup & Equilibration

  • Equilibration: Remove the Ophiopogonin C vial from -20°C storage and place it in a desiccator at room temperature for at least 1 hour[2].

    • Validation: The vial exterior must be completely dry to the touch, confirming thermal equilibrium and preventing hygroscopic degradation of the saponin.

  • Centrifugation: Centrifuge the sealed vial at 200-500 RPM for 1 to 2 minutes[2].

    • Validation: Visually inspect the bottom of the vial to ensure all white powder has dislodged from the cap and neck, preventing aerosolization upon opening.

Phase 2: Reconstitution in Containment

  • Containment: Transfer the vial to a certified BSC or chemical fume hood.

    • Validation: Verify the magnehelic gauge or airflow monitor reads within the safe operational range (typically >100 fpm face velocity) before uncapping.

  • Solvent Addition: Carefully open the vial and add the required volume of DMSO or Ethanol directly to the original vial to avoid static-cling loss on weighing paper[2].

    • Validation: The solution should turn completely clear, confirming full dissolution without leaving particulate suspension.

Phase 3: Aliquoting and Storage

  • Aliquoting: Divide the stock solution into single-use aliquots in tightly sealed, solvent-resistant microcentrifuge tubes to avoid repeated freeze-thaw cycles[2].

  • Storage: Immediately transfer aliquots to a -20°C freezer[2].

    • Validation: Check the freezer temperature log to ensure it maintains a stable -20°C, guaranteeing the compound's 24-month shelf life[2].

HandlingWorkflow N1 1. PPE Donning (Nitrile, Goggles, Coat) N2 2. Containment (Fume Hood / BSC) N1->N2 N3 3. Reconstitution (DMSO/EtOH) N2->N3 N4 Spill Occurred? N3->N4 N5 Decontamination (10% Bleach / EtOH) N4->N5 Yes N6 Aliquoting & Storage (-20°C) N4->N6 No N7 Waste Disposal (Incineration) N5->N7 N6->N7 Solid Waste

Fig 2. Operational workflow and spill management for Ophiopogonin C (CAS 911819-08-4).

Part 4: Spill Management & Disposal Plan

In the event of a containment failure, execute the following validated decontamination steps:

Dry Powder Spill:

  • Do not sweep. Sweeping mechanically aerosolizes the active compound.

  • Cover the spill with absorbent paper towels dampened with 70% Ethanol to suppress dust generation.

  • Wipe inward toward the center of the spill.

  • Validation: Inspect the surface under a bright, oblique light source to ensure absolutely no white particulate residue remains.

Solvent Spill (DMSO/EtOH Solution):

  • Apply a universal chemical absorbent pad directly over the liquid.

  • Decontaminate the surface with a 10% sodium hypochlorite (bleach) solution to degrade the organic structure, followed by a 70% Ethanol wipe to remove corrosive bleach residue.

  • Validation: Ensure the surface pH is neutral using pH indicator paper.

Waste Disposal Logistics:

  • Place all contaminated PPE, absorbent pads, and empty vials into a designated, clearly labeled hazardous chemical waste container.

  • Do not pour reconstituted solutions down the drain. Liquid waste must be collected in compatible, sealed solvent-waste carboys for professional incineration according to local environmental regulations.

References

  • Ophiopogonin C | CAS:911819-08-4 | Manufacturer ChemFaces - chemfaces.com.
  • Ophiopogonin C | CAS:911819-08-4 | Steroids | High Purity | Manufacturer BioCrick - biocrick.com.
  • 麦冬皂苷C Ophiopogonin C CAS:911819-08-4 - 上海钦诚生物科技有限公司 - shqcse.com.

Sources

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